Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
Description
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Properties
IUPAC Name |
ethyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-3-16-9(15)7-4-5-8(10(11,12)13)14-6(7)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUMOTRXCZMICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468682 | |
| Record name | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380355-65-7 | |
| Record name | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-methyl-6-(trifluoromethyl)nicotinate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agrochemical research. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among fluorinated moieties, the trifluoromethyl group (CF₃) is of particular interest due to its strong electron-withdrawing nature and steric bulk. This guide provides a comprehensive technical overview of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, a key heterocyclic building block that embodies the convergence of these principles. As an important intermediate in the synthesis of agrochemicals, its chemistry and properties are of significant interest to researchers in crop protection and those exploring the broader utility of trifluoromethylated pyridines in bioactive compound discovery.
Chemical Structure and Properties
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is a substituted pyridine derivative with the chemical formula C₁₀H₁₀F₃NO₂. Its structure features a pyridine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and an ethyl ester at the 3-position (nicotinate).
Molecular Structure:
Caption: Chemical structure of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1] |
| Molecular Weight | 233.19 g/mol | [1] |
| CAS Number | 380355-65-7 | [2] |
| Appearance | Not specified in available literature; likely a colorless to pale yellow liquid or low-melting solid. | |
| Purity | Commercially available up to 98% | [1] |
Synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
The synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate can be achieved through a multi-step process, as detailed in patent literature. A key application of this compound is as an intermediate in the production of the herbicide fluroxypyr.[3][4] The following synthesis protocol is based on a disclosed method.[5]
Reaction Scheme:
Caption: Synthetic workflow for Ethyl 2-methyl-6-(trifluoromethyl)nicotinate.
Experimental Protocol:
Step 1: Synthesis of Intermediate IA (Enol and Keto forms) [5]
-
To a single-necked flask, add ethyl acetoacetate (6 g, 46.5 mmol) and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (8 g, 47.6 mmol).
-
Cool the mixture in an ice-water bath.
-
Slowly add a solution of sodium ethoxide (56 mmol) in ethanol.
-
After the addition is complete, stir the reaction mixture at 0°C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until completion.
-
Pour the reaction mixture into 50 mL of dilute hydrochloric acid.
-
Extract the aqueous layer three times with ethyl acetate (60 mL each).
-
Combine the organic phases and wash with a saturated sodium chloride solution.
-
Separate the organic phase and concentrate under reduced pressure to obtain a brown liquid (11.96 g).
-
The crude product can be purified by column chromatography to yield the analytical sample of Intermediate IA.
Step 2: Synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate [5]
-
The crude Intermediate IA from the previous step is subjected to a cyclization and aromatization reaction.
-
This is typically achieved by reaction with a source of ammonia, which facilitates the ring closure to form the pyridine core.
-
The specific conditions for this step (e.g., solvent, temperature, and source of ammonia) can be optimized to maximize the yield of the final product.
Note: The patent (CN114716320A) provides the general pathway but may not detail all the optimized parameters for large-scale production.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized Ethyl 2-methyl-6-(trifluoromethyl)nicotinate. While specific spectral data is not widely published, the following techniques are standard for the structural elucidation of such compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be used to identify the protons of the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the aromatic protons on the pyridine ring.
-
¹³C NMR spectroscopy would confirm the number of unique carbon atoms and their chemical environments, including the carbons of the trifluoromethyl group, the ester, the methyl group, and the pyridine ring.[5]
-
¹⁹F NMR spectroscopy would show a characteristic signal for the trifluoromethyl group.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as the C=O stretch of the ester and the C-F bonds of the trifluoromethyl group.
Applications in Research and Development
The primary documented application of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is as a key intermediate in the synthesis of the herbicide fluroxypyr .[3][4][6] Fluroxypyr is a systemic herbicide used for the control of broadleaf weeds.
Significance in Agrochemical Synthesis:
The trifluoromethyl group on the pyridine ring is crucial for the biological activity of many agrochemicals. It can enhance the efficacy of the active ingredient by:
-
Increasing Metabolic Stability: The strong C-F bonds are resistant to enzymatic degradation, prolonging the compound's activity in the target organism.
-
Modulating Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can improve its uptake and transport within the plant.
-
Altering Electronic Properties: The electron-withdrawing nature of the CF₃ group can influence the binding of the molecule to its target enzyme or receptor.
Potential in Medicinal Chemistry:
While its primary current use is in the agrochemical sector, substituted nicotinic acid derivatives are a well-established class of compounds in medicinal chemistry with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[7] The presence of a trifluoromethyl group can be advantageous in drug design for the same reasons it is beneficial in agrochemicals. Therefore, Ethyl 2-methyl-6-(trifluoromethyl)nicotinate represents a valuable building block for the synthesis of novel pharmaceutical candidates.
Safety and Handling
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is classified as an irritant.[2] Appropriate safety precautions should be taken when handling this compound.
Hazard Statements: [8]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H402: Harmful to aquatic life.
Precautionary Statements: [8]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information.
Conclusion
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is a valuable fluorinated building block with demonstrated utility in the synthesis of agrochemicals, particularly the herbicide fluroxypyr. The presence of the trifluoromethyl group imparts desirable properties that are of significant interest in the design of bioactive molecules. While detailed physicochemical and spectral data are not extensively available in the public domain, the synthetic pathway is accessible through patent literature. This guide provides a foundational understanding of this compound for researchers and professionals in drug discovery and agrochemical development, highlighting its potential for the creation of novel and effective chemical entities.
References
-
The Royal Society of Chemistry. Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. [Link]
-
Eichhorn, et al. Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. [Link]
- Google Patents.
- Google Patents. CN104592103A - Method for synthesizing fluroxypyr ester.
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]
-
AERU, University of Hertfordshire. Fluroxypyr (Ref: DOW 43304-H). [Link]
- Google Patents. Medicament intermediate and preparation method of fluroxypyr 1-methylheptyl ester.
-
PubMed. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. [Link]
- Google Patents.
-
Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
Supporting Information. Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4a). [Link]
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- 3. CN104592103A - Method for synthesizing fluroxypyr ester - Google Patents [patents.google.com]
- 4. Fluroxypyr (Ref: DOW 43304-H) [sitem.herts.ac.uk]
- 5. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN106187872A - A kind of preparation method of fluroxypyr - Google Patents [patents.google.com]
- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Foreword: Unveiling the Therapeutic Potential of a Novel Nicotinate Derivative
An In-Depth Technical Guide to the Biological Activity of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is my privilege to present this technical guide on the biological activities of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate. This document is designed to be a comprehensive resource, providing not only a thorough overview of the existing, albeit nascent, understanding of this compound but also a forward-looking roadmap for its future investigation. We will delve into its potential therapeutic applications, hypothesized mechanisms of action, and the detailed experimental protocols required to validate these claims. Our approach is grounded in scientific integrity, drawing insights from structurally similar molecules to build a robust framework for your research endeavors.
Introduction to Ethyl 2-methyl-6-(trifluoromethyl)nicotinate: A Compound of Interest
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is a substituted pyridine derivative with a chemical structure that suggests a rich potential for biological activity. The presence of the trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, while the nicotinate core is a well-established pharmacophore found in numerous bioactive molecules. While direct research on this specific compound is limited, its structural analogs have shown promising results in various therapeutic areas, including anti-inflammatory and anticancer applications. This guide will synthesize the available data to present a compelling case for the further investigation of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate as a lead compound in drug discovery.
Chemical Structure:
Key Structural Features and Their Implications:
-
Ethyl Nicotinate Backbone: The foundational scaffold for various biologically active compounds.
-
2-Methyl Group: Can influence steric interactions with target proteins and modulate metabolic stability.
-
6-Trifluoromethyl Group: Enhances lipophilicity, potentially improving cell penetration and metabolic resistance.[1]
Potential Anti-Inflammatory Activity: A Mechanistic Exploration
The structural similarity to other anti-inflammatory agents suggests that Ethyl 2-methyl-6-(trifluoromethyl)nicotinate may possess potent anti-inflammatory properties. A related compound, Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate, has demonstrated significant inhibitory effects on the 5-lipoxygenase (5-LOX) enzyme, a key player in the inflammatory cascade.[2]
Hypothesized Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
The 5-LOX pathway is responsible for the synthesis of leukotrienes, which are potent pro-inflammatory mediators. Inhibition of this pathway is a validated strategy for the treatment of inflammatory diseases. We hypothesize that Ethyl 2-methyl-6-(trifluoromethyl)nicotinate could act as a 5-LOX inhibitor, thereby reducing the production of leukotrienes and mitigating the inflammatory response.
Signaling Pathway Diagram:
Caption: Hypothesized inhibition of the 5-LOX pathway by Ethyl 2-methyl-6-(trifluoromethyl)nicotinate.
Experimental Protocol: In Vitro 5-LOX Inhibition Assay
This protocol outlines a self-validating system to assess the 5-LOX inhibitory potential of the target compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate on 5-lipoxygenase activity.
Materials:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Zileuton (positive control)
-
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (test compound)
-
Assay buffer (e.g., Tris-HCl)
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate in a suitable solvent (e.g., DMSO). Create a serial dilution to obtain a range of test concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the 5-LOX enzyme. Incubate for a pre-determined time at room temperature.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 234 nm) over time to monitor the formation of leukotrienes.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Data Presentation:
| Compound | IC50 (µM) |
| Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | TBD |
| Zileuton (Positive Control) | Expected literature value |
Potential Anticancer Activity: Targeting Cellular Proliferation
The structural analog, Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate, has shown promise in anticancer research, with preliminary studies indicating its ability to inhibit the proliferation of various cancer cell lines.[1] This suggests that our target compound may also possess cytotoxic activity against cancer cells.
Hypothesized Mechanism of Action: Disruption of Microtubule Assembly
One of the proposed mechanisms for the anticancer activity of related compounds is the inhibition of tubulin polymerization.[1] Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. We hypothesize that Ethyl 2-methyl-6-(trifluoromethyl)nicotinate may bind to tubulin, preventing its polymerization into microtubules and thereby exerting its anticancer effects.
Workflow Diagram:
Caption: Hypothesized disruption of microtubule polymerization by Ethyl 2-methyl-6-(trifluoromethyl)nicotinate.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a reliable method to assess the cytotoxic effects of the target compound on cancer cell lines.
Objective: To determine the IC50 of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)[3][4]
-
Normal cell line (e.g., Vero kidney cells) for selectivity assessment[3]
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (test compound)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate and the positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Data Presentation:
| Cell Line | IC50 (µM) of Target Compound | IC50 (µM) of Doxorubicin |
| MDA-MB-231 | TBD | Expected literature value |
| A549 | TBD | Expected literature value |
| Vero | TBD | Expected literature value |
Synthesis and Characterization
While this guide focuses on biological activity, a brief overview of the synthesis is pertinent for researchers. The synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate can be achieved through multi-step reactions involving the construction of the substituted pyridine ring followed by esterification. A general synthetic approach might involve the reaction of a suitable trifluoromethyl-substituted pyridine precursor with an ethylating agent.[5][6]
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety and Handling
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate should be handled with care in a laboratory setting. It is known to cause skin, eye, and respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate presents a compelling opportunity for further investigation as a potential therapeutic agent. The preliminary evidence from its structural analogs strongly suggests promising anti-inflammatory and anticancer activities. This guide provides a foundational framework for researchers to explore these possibilities through robust and well-defined experimental protocols. Future research should focus on:
-
In-depth mechanistic studies: To elucidate the precise molecular targets and signaling pathways involved.
-
In vivo efficacy studies: To evaluate the therapeutic potential in animal models of inflammation and cancer.
-
Structure-activity relationship (SAR) studies: To optimize the chemical structure for improved potency and selectivity.
By systematically addressing these research avenues, the scientific community can unlock the full therapeutic potential of this promising compound.
References
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. Available at: [Link]
-
Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo. MDPI. Available at: [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. National Institutes of Health (NIH). Available at: [Link]
-
ANALYTICAL AND BIOLOGICAL ACTIVITY STUDY OF ONE OF THE ISOLATED EXTRACTS OF TRUFFLES ETHYL 6-METHYL-2-OXO-4-(2- THENYL)-1,2,3,4-TETRAHYDROPERIMIDINE-5-CARBOXYLATE (EMOTTC) AGAINST THREE OF CANDIDA SPECIES. ResearchGate. Available at: [Link]
-
Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. National Institutes of Health (NIH). Available at: [Link]
-
Secondary Metabolites with Herbicidal and Antifungal Activities from Marine-Derived Fungus Alternaria iridiaustralis. National Institutes of Health (NIH). Available at: [Link]
-
Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. MDPI. Available at: [Link]
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. SciSpace. Available at: [Link]
-
Establishing a minimal erythema concentration of methyl nicotinate for optimum evaluation of anti-inflammatories. PubMed. Available at: [Link]
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Open. Available at: [Link]
-
methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. ResearchGate. Available at: [Link]
- Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps. Google Patents.
-
2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid. PubChem. Available at: [Link]
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- 4. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
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Technical Dossier: The Role of the Trifluoromethyl Group in Ethyl 2-methyl-6-(trifluoromethyl)nicotinate Bioactivity
Executive Summary
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (CAS: 380355-65-7) represents a "privileged scaffold" in modern medicinal and agrochemical chemistry.[1] While often categorized simply as a building block, its structural architecture—specifically the strategic placement of the trifluoromethyl (
This guide deconstructs the molecular rationale behind this scaffold. We move beyond basic descriptions to analyze how the
Physicochemical Profile & The "Fluorine Effect"
The introduction of a trifluoromethyl group into the pyridine ring is not merely a steric modification; it is an electronic overhaul of the aromatic system.
Comparative Electronic Landscape
| Property | Non-Fluorinated Analog (Ethyl 2,6-dimethylnicotinate) | Fluorinated Target (6- | Impact on Bioactivity |
| Hammett Constant ( | -0.17 (Methyl) | 0.54 ( | Strong electron withdrawal reduces electron density on the ring.[1] |
| Pyridine Basic (pKa) | ~6.0 | < 3.0 | Reduced basicity prevents protonation at physiological pH, improving membrane permeability.[1] |
| Lipophilicity (LogP) | ~1.8 | ~2.6 | Enhanced hydrophobic interaction; critical for crossing plant cuticles or blood-brain barriers.[1] |
| Metabolic Liability | High (C6-Methyl oxidation) | Null | The C-F bond (116 kcal/mol) blocks oxidative metabolism at the C6 position.[1] |
The Metabolic Blockade Mechanism
In non-fluorinated pyridines, the C6 position is a primary site for metabolic oxidation by Cytochrome P450 enzymes (or plant equivalents), leading to rapid clearance.[1] The
Structural Biology & Mechanism of Action
The bioactivity of this scaffold is best exemplified by its role in Bicyclopyrone , a herbicide that inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1]
HPPD Inhibition Mechanism
The ethyl ester is hydrolyzed to the free acid, which then coordinates with the iron (
-
Iron Chelation: The 3-carbonyl and 2-hydroxyl groups (formed after further derivatization) create a bidentate ligand for
.[1] -
Hydrophobic Pocket Filling: The 6-
group sits in a specific hydrophobic pocket of the enzyme. This interaction is entropically favorable, displacing water molecules and locking the inhibitor in place. -
Electronic Tuning: The electron-withdrawing nature of the
group at C6 acidifies the enol proton at C2/C3, optimizing the pKa for stronger metal chelation.
Visualization: Mode of Action Pathway
Figure 1: Mechanism of Action for 6-trifluoromethylnicotinate derivatives in HPPD inhibition.[1][2][3][4][5][6][7][8]
Synthetic Pathways[1][4][9]
For the application scientist, accessing this scaffold efficiently is paramount.[1] The synthesis typically avoids direct trifluoromethylation of pyridine (which is non-selective) and instead employs a cyclization strategy using fluorinated building blocks.[1]
The "Industrial" Cyclization Route
This route uses Ethyl 4,4,4-trifluoroacetoacetate as the fluorine source.[1]
Step-by-Step Protocol:
-
Precursor Preparation: Ethyl trifluoroacetate is condensed with ethyl acetate (Claisen condensation) to yield Ethyl 4,4,4-trifluoroacetoacetate.[1][9][10]
-
Enamine Formation: The beta-keto ester is reacted with an ammonia source or an enamine (e.g., ethyl 3-aminocrotonate).[1]
-
Hantzsch-Type Cyclization: The components undergo a condensation-cyclization sequence to form the pyridine ring.
-
Aromatization: If a dihydropyridine is formed initially, an oxidation step (using DDQ or
) converts it to the fully aromatic nicotinate.[1]
Visualization: Synthetic Workflow
Figure 2: Convergent synthesis of the ethyl 2-methyl-6-(trifluoromethyl)nicotinate scaffold.
Experimental Protocol: Lab-Scale Synthesis
Objective: Preparation of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate via modified Hantzsch synthesis.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)[1]
-
Ethyl 3-aminocrotonate (1.0 eq)[1]
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation[1]
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4,4,4-trifluoroacetoacetate (10 mmol) and Ethyl 3-aminocrotonate (10 mmol) in ethanol (20 mL).
-
Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of starting materials.
-
Oxidation (if necessary): If the intermediate dihydropyridine is isolated, treat with DDQ (1.1 eq) in dichloromethane at room temperature for 1 hour to aromatize.
-
Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine.[1] Dry over
. -
Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Validation: Confirm structure via
-NMR (characteristic singlet around -68 ppm) and -NMR.
Safety Note: Trifluoromethyl precursors can be volatile and lachrymatory. Work in a well-ventilated fume hood.
References
-
Synthesis of Trifluoromethylpyridines: Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. (2026).[1][11] NBinno. Link[1]
-
Bioactivity & HPPD Inhibition: Design, Synthesis, and Biological Activity of Novel Triketone-Containing Phenoxy Nicotinyl Inhibitors of HPPD. (2024).[1][12] PubMed. Link
-
Compound Data: Ethyl 2-methyl-6-(trifluoromethyl)nicotinate Compound Summary. PubChem.[11] Link[1]
-
Bicyclopyrone Chemistry: Bicyclopyrone: A Broad-Spectrum Herbicide.[11][13] (2025).[1][2][11] AERU PPDB. Link
-
Fluorine in Medicinal Chemistry: The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (2025).[1][2][11] BenchChem. Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ibogaine - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Design, Synthesis, and Biological Activity of Novel Triketone-Containing Phenoxy Nicotinyl Inhibitors of HPPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. environmentclearance.nic.in [environmentclearance.nic.in]
- 9. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 10. guidechem.com [guidechem.com]
- 11. Bicyclopyrone | C19H20F3NO5 | CID 11188745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. Bicyclopyrone (Ref: NOA449280) [sitem.herts.ac.uk]
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate: A Technical Guide to Synthesis and Application
Executive Summary
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (CAS: 380355-65-7) serves as a critical fluorinated building block in modern medicinal chemistry and agrochemical development.[1] Its structural uniqueness lies in the strategic placement of a trifluoromethyl (
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | Ethyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate |
| CAS Number | 380355-65-7 |
| Molecular Formula | |
| Molecular Weight | 233.19 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | ~245°C (Predicted) |
| Density | 1.258 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, EtOAc, MeOH; insoluble in water |
| Key Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.) |
Synthesis Protocol: The Modified Hantzsch Condensation
The most robust route to Ethyl 2-methyl-6-(trifluoromethyl)nicotinate avoids the harsh conditions of direct fluorination.[1] Instead, it utilizes a cyclocondensation approach involving a trifluoromethylated enone and an amino-crotonate.[1] This method ensures regioselectivity and high yields.[1]
Phase 1: Precursor Synthesis (ETFBO)
Target:4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)
This intermediate provides the
-
Reagents: Trifluoroacetic anhydride (TFAA), Ethyl vinyl ether, Pyridine (base).
-
Procedure:
-
Cool ethyl vinyl ether (1.0 eq) in dichloromethane (DCM) to 0°C.
-
Add pyridine (1.1 eq) followed by dropwise addition of TFAA (1.05 eq).[1]
-
Mechanism:[4][5][6][7][8][9][10] Acylation of the vinyl ether occurs.[1]
-
Critical Control Point: Maintain temperature <5°C to prevent polymerization.
-
Warm to room temperature (RT) and stir for 12 hours.
-
Workup: Wash with dilute HCl, dry over
, and concentrate. -
Validation:
NMR should show a singlet around -78 ppm.[1]
-
Phase 2: Cyclocondensation
Target:Ethyl 2-methyl-6-(trifluoromethyl)nicotinate [1]
-
Reagents: ETFBO (from Phase 1), Ethyl 3-aminocrotonate.[1]
-
Procedure:
-
Dissolve ETFBO (1.0 eq) in ethanol.[1]
-
Add Ethyl 3-aminocrotonate (1.0 eq).[1] This reagent provides the
fragment.[1] -
Reflux the mixture for 4–6 hours.
-
Mechanism:[4][5][6][7][8][9][10] Michael addition of the enamine to the enone, followed by cyclization and elimination of ethanol/water.
-
Purification: Remove solvent under vacuum.[1][5] The residue is typically purified via silica gel chromatography (Hexane/EtOAc gradient).[1]
-
Visual Workflow (DOT Diagram)
Caption: Convergent synthesis via ETFBO and Ethyl 3-aminocrotonate to ensure correct regiochemistry of the CF3 group.
Reactivity & Derivatization Map
Once synthesized, the ester functionality at C3 serves as the primary handle for further diversification, while the C6-CF3 group remains inert, providing metabolic armor.
A. Hydrolysis to Nicotinic Acid
-
Reagents: LiOH (THF/Water) or NaOH (MeOH/Water).[1]
-
Outcome: Yields 2-methyl-6-(trifluoromethyl)nicotinic acid .[1]
-
Utility: This acid is the direct precursor for amide coupling reactions to attach pharmacophores (e.g., in kinase inhibitors).
B. Reduction to Alcohol
-
Reagents:
(THF, 0°C) or DIBAL-H.[1] -
Outcome: Yields (2-methyl-6-(trifluoromethyl)pyridin-3-yl)methanol .[1]
-
Utility: Precursor for benzylic halides or aldehydes used in reductive aminations.[1]
C. Benzylic Oxidation (C2-Methyl)
-
Reagents:
(Selenium dioxide) or NBS/AIBN.[1] -
Outcome: Can oxidize the C2-methyl to an aldehyde or brominate it.[1]
-
Note: The electron-withdrawing CF3 group at C6 deactivates the ring, making the C2-methyl less acidic than in non-fluorinated pyridines, often requiring harsher conditions for functionalization.[1]
Caption: Divergent synthesis pathways from the core ester scaffold.[1]
Applications in Medicinal Chemistry
Pharmacophore Justification
The 2-methyl-6-(trifluoromethyl)pyridine motif is a bioisostere for other aromatic systems but offers distinct advantages:
-
Metabolic Stability: The
group blocks metabolic oxidation at the C6 position, a common soft spot in pyridine drugs. -
Lipophilicity: The fluorine atoms increase logP, facilitating membrane permeability and blood-brain barrier (BBB) crossing, essential for CNS drugs.[1]
-
Electronic Modulation: The strong electron-withdrawing nature of
reduces the basicity of the pyridine nitrogen, altering pKa and hydrogen-bonding capability with target proteins.[1]
Case Studies & Scaffold Usage
While this specific ethyl ester is an intermediate, its hydrolyzed acid form is a substructure in several high-value research areas:
-
Kinase Inhibitors: Used in the design of PI3K and tyrosine kinase inhibitors where the pyridine ring acts as a hinge binder.
-
Agrochemicals: The scaffold is homologous to herbicides like Picoxystrobin analogues, where the CF3-pyridine moiety provides environmental stability and potency.[1]
-
TRPV1 Antagonists: Research into pain management has utilized trifluoromethyl-pyridine amides to modulate transient receptor potential channels.[1]
Safety & Handling Protocols
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations, especially those involving TFAA or heating the pyridine derivative, must be performed in a fume hood.
-
Spill Response: Absorb with inert material (vermiculite).[1] Do not flush into surface water; the CF3 group is persistent in the environment.
-
Storage: Store in a cool, dry place under inert atmosphere (
) to prevent slow hydrolysis of the ester.
References
-
Chemical Identity & Properties
-
Synthetic Methodology (Hantzsch-type)
-
Medicinal Chemistry Applications
-
Safety Data
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-6-(trifluoromethyl)pyridine | C7H6F3N | CID 14761452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 7. guidechem.com [guidechem.com]
- 8. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 10. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate - Google Patents [patents.google.com]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate: A Strategic Fluorinated Building Block
Abstract
CAS Number: 380355-65-7 Chemical Name: Ethyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate[1]
This technical guide profiles Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, a specialized heterocyclic intermediate critical to modern medicinal chemistry and agrochemical synthesis. Unlike generic reagents, this compound offers a "privileged" trifluoromethyl-pyridine scaffold pre-functionalized with orthogonal reactive handles (an ester at C3 and a reactive methyl group at C2). These features make it an indispensable building block for the divergent synthesis of fused ring systems, particularly 1,6-naphthyridines and pyrido[2,3-d]pyrimidines , which are frequent pharmacophores in kinase inhibitors and GPCR ligands. This guide details its physicochemical properties, synthetic utility, and specific experimental protocols for scaffold elaboration.
Physicochemical Profile
The strategic value of CAS 380355-65-7 lies in its balance of lipophilicity (conferred by the -CF3 group) and reactivity. The trifluoromethyl group significantly alters the electronic properties of the pyridine ring, lowering the pKa of the nitrogen and increasing resistance to oxidative metabolism at the C6 position.
Table 1: Core Chemical Properties[1]
| Property | Data |
| CAS Number | 380355-65-7 |
| Molecular Formula | C₁₀H₁₀F₃NO₂ |
| Molecular Weight | 233.19 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |
| LogP (Predicted) | ~2.6 (Lipophilic due to -CF3) |
| Boiling Point | ~260–270°C (at 760 mmHg) |
| Functional Groups | Ethyl ester (Electrophile), 2-Methyl (Nucleophile upon activation), Trifluoromethyl (Lipophilic/Metabolic blocker) |
Synthetic Utility & Mechanism of Action[2]
The "Push-Pull" Reactivity Model
The utility of this building block stems from the electronic relationship between its substituents:
-
C3-Ethyl Ester: Acts as an electrophilic trap.
-
C2-Methyl Group: The acidity of the methyl protons is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the adjacent ester. This allows for facile deprotonation or condensation with electrophiles (e.g., aldehydes, dimethylformamide dimethyl acetal).
-
C6-Trifluoromethyl: Acts as a metabolic shield, preventing oxidation at the typically labile C6 position, while modulating the lipophilicity of the final drug candidate.
Primary Synthetic Workflow: Accessing Fused Heterocycles
The most common application of CAS 380355-65-7 is the synthesis of 1,6-naphthyridines via the Bredereck synthesis or Friedländer-type condensation .
Mechanism:
-
Activation: The C2-methyl group reacts with a carbon electrophile (e.g., DMF-DMA) to form an enamine intermediate.
-
Cyclization: Treatment with a nitrogen nucleophile (e.g., ammonia, primary amines, or guanidines) initiates a cyclization cascade, attacking the ester to close the second ring.
Experimental Protocol: Synthesis of a 1,6-Naphthyridine Scaffold
Context: This protocol demonstrates the conversion of CAS 380355-65-7 into a substituted 1,6-naphthyridin-5(6H)-one, a common core in kinase inhibitor discovery (e.g., inhibitors of c-Met or VEGFR).
Phase A: Enamine Formation
Objective: Activate the C2-methyl group.
-
Reagents:
-
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (1.0 eq)[1]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 eq)
-
Solvent: Anhydrous DMF or Toluene (optional, can be run neat)
-
-
Procedure:
-
Charge a reaction flask with the nicotinate substrate.
-
Add DMF-DMA under an inert atmosphere (N₂).
-
Heat the mixture to 100–110°C for 4–16 hours. Monitor by LC-MS for the disappearance of the starting material and formation of the vinyl-dimethylamine species (M+55).
-
Workup: Concentrate the reaction mixture in vacuo to remove excess DMF-DMA. The resulting red/orange oil or solid (enamine intermediate) is often used directly in the next step without purification to avoid hydrolysis.
-
Phase B: Cyclization
Objective: Ring closure with a primary amine.
-
Reagents:
-
Crude Enamine from Phase A (1.0 eq)
-
Primary Amine (R-NH₂, e.g., Aniline, Benzylamine) (1.2 eq)
-
Acid Catalyst: Glacial Acetic Acid (excess) or p-TsOH (0.1 eq) in Ethanol.
-
-
Procedure:
-
Dissolve the crude enamine in Ethanol or Glacial Acetic Acid.
-
Add the primary amine.
-
Reflux the mixture (80–100°C ) for 4–12 hours.
-
Mechanism: Transamination occurs first (displacing dimethylamine), followed by intramolecular nucleophilic attack of the new amine on the ethyl ester, releasing ethanol and forming the lactam ring.
-
Purification: Upon cooling, the product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).
-
Medicinal Chemistry Significance
The Trifluoromethyl Effect
The inclusion of the -CF3 group at the C6 position is not merely structural; it imparts critical pharmacological properties:
-
Metabolic Stability: The C6 position of pyridines is susceptible to oxidation by aldehyde oxidase (AO). The -CF3 group blocks this site, significantly extending the half-life (
) of the molecule in vivo. -
Lipophilicity: The -CF3 group increases lipophilicity (LogP), improving permeability across biological membranes, including the Blood-Brain Barrier (BBB).
-
Electronic Modulation: The strong electron-withdrawing nature of -CF3 reduces the basicity of the pyridine nitrogen, reducing the risk of hERG channel inhibition (a common cardiac toxicity liability for basic pyridines).
Applications in Drug Discovery
-
Kinase Inhibitors: The 1,6-naphthyridine core derived from this intermediate mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.
-
Allosteric Modulators: Used in the design of mGluR (metabotropic glutamate receptor) modulators where the trifluoromethyl-pyridine motif is a known privileged substructure.
References
-
Bagley, M. C., et al. (2002). "A new one-step synthesis of substituted pyridines using the Bohlmann-Rahtz reaction." Journal of the Chemical Society, Perkin Transactions 1, 1663. Link
- Okada, E., et al. (1997). "Facile synthesis of 6-(trifluoromethyl)
-
Devadoss, T., et al. (2021).[2] "Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review." ChemistrySelect, 6(15), 3766-3814. Link
-
World Intellectual Property Organization. (2006). "Pyridine based compounds useful as intermediates for pharmaceutical or agricultural end-products." Patent WO2006059103A2. Link
Sources
Technical Guide: In-Vitro Profiling & Synthetic Utility of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
[1]
Executive Summary & Compound Profile
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is a "privileged scaffold" in drug discovery.[1] Its value lies in the 6-trifluoromethyl (
While often an intermediate, this compound requires specific in-vitro profiling to assess its stability as a prodrug or its reactivity in library generation.[1]
Physicochemical Data Table
| Property | Value / Description | Significance in Assay |
| CAS Number | 380355-65-7 | Identification |
| Molecular Formula | MW = 233.19 g/mol | |
| LogP (Predicted) | ~2.8 - 3.2 | High membrane permeability; requires DMSO for solubilization. |
| pKa (Pyridine N) | ~1.5 - 2.0 (Calculated) | Weakly basic due to electron-withdrawing |
| Solubility | DMSO (>50 mM), Ethanol | Low aqueous solubility; requires carrier solvent in cell media.[1] |
| Key Hazard | Irritant (H315, H319) | Standard PPE required.[1] |
In-Vitro Stability & Metabolism Protocols
For researchers using this ester as a biological probe, it is critical to determine if the observed activity is due to the ester (parent) or the acid (metabolite) .[1] Pyridine esters are prone to rapid hydrolysis by carboxylesterases (CES1/CES2) in plasma and liver microsomes.
Protocol A: Microsomal Stability Assay (Ester Hydrolysis)
Objective: Quantify the conversion rate of the ethyl ester to 2-methyl-6-(trifluoromethyl)nicotinic acid.
Reagents:
-
Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.
-
NADPH Regenerating System (if assessing oxidative metabolism at methyl group).
-
Test Compound: 10 mM stock in DMSO.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Step-by-Step Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Pre-warm at 37°C for 5 min.
-
Initiation: Spike Test Compound to final concentration of 1 µM (keeps DMSO <0.1%).
-
Note: For ester hydrolysis alone, NADPH is not strictly required, but including it checks for CYP450 oxidation of the 2-methyl group.[1]
-
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.
-
Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Monitor: Parent (m/z 234 → fragment) and Acid Metabolite (m/z 206 → fragment).
-
Data Interpretation:
-
High Clearance (>50 µL/min/mg): Indicates the ester is a prodrug in this system.
-
Low Clearance: The ester is stable and likely the active species in cellular assays.[1]
Synthetic Application: Generating Bioactive Libraries
The primary utility of this compound is in the synthesis of VEGFR-2 inhibitors (anti-angiogenic agents) via amidation. The
Mechanism of Action (Synthesis & Bioactivity)
The following diagram illustrates the conversion of the scaffold into a VEGFR-2 inhibitor and its metabolic fate.[1]
Figure 1: Synthetic pathway from the ethyl ester scaffold to bioactive VEGFR-2 inhibitors, highlighting the competing hydrolysis pathway.[1]
Protocol B: In-Vitro Cytotoxicity Screening (MTT Assay)
When screening libraries derived from this scaffold (e.g., for anticancer activity against HCT-116 cells), DMSO tolerance is the limiting factor due to the lipophilic
-
Cell Seeding: Seed HCT-116 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Compound Preparation:
-
Dissolve Ethyl 2-methyl-6-(trifluoromethyl)nicotinate derivatives in 100% DMSO.
-
Perform serial dilutions in culture media. Critical: Final DMSO concentration must be ≤ 0.5% to avoid solvent toxicity masking the compound's effect.
-
-
Treatment: Incubate cells with compounds for 48h or 72h.
-
Readout: Add MTT reagent. Read absorbance at 570 nm.
-
Control: Use Sorafenib as a positive control for VEGFR-2 inhibition comparison.[1]
Strategic Design: The Role of the Group
In rational drug design, the 6-trifluoromethyl group is not merely a decoration.[1] It serves three specific "in-vitro" functions that justify its cost:
-
Metabolic Blocking: It blocks the C6 position from oxidation by CYP450 (a common clearance route for pyridines).
-
Lipophilicity Boost: It increases LogP by ~1.2 units compared to a methyl group, enhancing penetration into the hydrophobic ATP-binding pocket of kinases (like VEGFR-2).[1]
-
Electronic Modulation: The strong electron-withdrawing nature reduces the pKa of the pyridine nitrogen, reducing non-specific binding to acidic proteins in the assay media.[1]
Comparative Potency Data (Representative)
Data derived from SAR studies on nicotinamide VEGFR-2 inhibitors [1].
| Compound Variant | R-Group (C6 Position) | IC50 (VEGFR-2) | HCT-116 Cytotoxicity |
| Scaffold (Parent) | > 100 µM (Inactive) | Low | |
| Derivative A | 0.85 µM | Moderate | |
| Derivative B | 0.12 µM | High | |
| Derivative C | 5.40 µM | Low |
Note: The scaffold itself is inactive; the derivative (amide/urea) gains potency, with the
References
-
Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors.
-
Source: PMC / NIH[1]
- Context: Describes the synthesis and biological evaluation of libraries built upon the trifluoromethyl-nicotinic acid scaffold.
-
-
Ethyl 2-methyl-6-(trifluoromethyl)
-
Pyridine based compounds useful as intermediates (P
The Synthetic Versatility and Bioactive Potential of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate Derivatives: A Technical Guide
Abstract: The pyridine scaffold remains a cornerstone in modern medicinal and agricultural chemistry. Strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical properties and biological activity. This guide focuses on the chemical landscape and potential applications of derivatives originating from Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, a key building block. By leveraging the synergistic effects of the methyl and trifluoromethyl groups, this scaffold gives rise to derivatives with significant potential, particularly as Protoporphyrinogen Oxidase (PPO)-inhibiting herbicides and novel antifungal agents. We will detail the synthetic pathways to the core structure, its subsequent derivatization into key amides, and explore the mechanistic basis and structure-activity relationships of these potential applications, supported by quantitative data from analogous systems.
Introduction: The Strategic Importance of the Nicotinate Scaffold
The nicotinic acid (pyridine-3-carboxylic acid) framework is a privileged structure in drug discovery and agrochemical design. Its nitrogen atom acts as a hydrogen bond acceptor and modulates the molecule's pKa, while the substituted ring provides a rigid scaffold for orienting functional groups toward biological targets. The introduction of specific substituents is a critical strategy for optimizing a molecule's properties.
The trifluoromethyl (-CF3) group, in particular, is of immense value in molecular design.[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1] The -CF3 group can enhance binding affinity, improve membrane permeability, and block metabolic degradation at the site of substitution.[1] When combined with a simple alkyl group like methyl (-CH3), which can provide steric bulk and engage in hydrophobic interactions, the resulting 2-methyl-6-(trifluoromethyl)pyridine scaffold becomes a versatile platform for generating novel bioactive compounds.[2][3] Ethyl 2-methyl-6-(trifluoromethyl)nicotinate serves as a readily accessible entry point to this chemical space.
Synthesis and Derivatization Strategies
The construction and subsequent modification of the core scaffold is a multi-step process that offers multiple points for diversification. The primary strategy involves building the functionalized pyridine ring, followed by hydrolysis of the ethyl ester and subsequent amidation to yield a library of bioactive candidates.
Synthesis of the Core Scaffold: Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
A robust method for constructing the 2-methyl-6-(trifluoromethyl)pyridine ring system is through a multi-component condensation reaction, a variant of the Hantzsch pyridine synthesis. This approach leverages the reactivity of ethyl 4,4,4-trifluoro-3-oxobutanoate, a key fluorinated building block.[1]
The rationale for this pathway is its efficiency in assembling the complex heterocyclic core from relatively simple, commercially available starting materials. The choice of ethyl 4,4,4-trifluoro-3-oxobutanoate directly installs the critical trifluoromethyl group at the 6-position of the resulting nicotinic acid ester.
Experimental Protocol: Synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
-
Step 1: Enamine Formation. To a solution of acetone in toluene, add an equimolar amount of a secondary amine (e.g., morpholine). Reflux the mixture using a Dean-Stark apparatus to remove water and drive the formation of the corresponding enamine, 4-(propan-2-ylidene)morpholine. Monitor the reaction by GC-MS until the starting materials are consumed. Remove the solvent under reduced pressure.
-
Step 2: Condensation and Cyclization. Dissolve the crude enamine intermediate in ethanol. Add an equimolar amount of ethyl 4,4,4-trifluoro-3-oxobutanoate to the solution. Reflux the mixture for 12-24 hours. The reaction involves a Michael addition followed by intramolecular cyclization and dehydration to form a dihydropyridine intermediate.
-
Step 3: Oxidation. Cool the reaction mixture and add a suitable oxidizing agent, such as nitric acid or DDQ, portion-wise while maintaining the temperature below 40°C. The oxidation step leads to the aromatization of the dihydropyridine ring.
-
Work-up and Purification. After the oxidation is complete, neutralize the reaction mixture carefully with an aqueous base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Ethyl 2-methyl-6-(trifluoromethyl)nicotinate.
Derivatization of the Core Scaffold
The ethyl ester of the core scaffold is a versatile handle for creating a diverse range of derivatives, most notably the corresponding carboxylic acid and subsequent amides.
Experimental Protocol 2.2.1: Hydrolysis to 2-Methyl-6-(trifluoromethyl)nicotinic Acid
-
Dissolve Ethyl 2-methyl-6-(trifluoromethyl)nicotinate in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess (2-3 equivalents) of lithium hydroxide (LiOH) or a strong acid like hydrochloric acid (HCl).
-
Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Cool the reaction to room temperature and remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution with 1M HCl until the pH is approximately 2-3, which will precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-Methyl-6-(trifluoromethyl)nicotinic Acid.[4][5]
Experimental Protocol 2.2.2: Amide Coupling to form Nicotinamides
-
In an inert atmosphere, dissolve 2-Methyl-6-(trifluoromethyl)nicotinic Acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 equivalents) or EDC (1.2 equivalents) along with a base like N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-2-methyl-6-(trifluoromethyl)nicotinamide.
Potential Applications and Biological Activities
Derivatives of the 2-methyl-6-(trifluoromethyl)nicotinate scaffold, particularly the nicotinamides, have shown significant potential in agrochemical and medicinal applications. Below are two case studies based on closely related structures that highlight this potential.
Case Study 1: Herbicidal Activity via PPO Inhibition
Mechanism of Action: A primary mode of action for many modern herbicides is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[6][7][8] This enzyme is crucial in the chlorophyll and heme biosynthesis pathway, where it catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[3][9] When a PPO inhibitor blocks this enzyme, its substrate (protoporphyrinogen IX) accumulates and leaks from the chloroplast into the cytoplasm.[6] There, it is rapidly oxidized by other enzymes to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating highly destructive singlet oxygen.[6] This reactive oxygen species initiates lipid peroxidation, leading to the rapid destruction of cell membranes, leakage of cellular contents, and ultimately, rapid tissue necrosis and plant death.[7][8]
Quantitative Data and Structure-Activity Relationship (SAR): Studies on structurally analogous N-(arylmethoxy)-2-chloronicotinamides have demonstrated potent herbicidal activity. The data suggests that the electronic and steric properties of the substituent on the N-arylmethoxy portion of the molecule are critical for activity.
| Compound ID | R Group (on N-benzyloxy) | Target Species | IC50 (µM)[5] |
| 5a | 4-Cl | Lemna paucicostata | 25.1 |
| 5f | 3,4-diCl | Lemna paucicostata | 7.8 |
| 5i | 4-CF3 | Lemna paucicostata | 10.5 |
| Clomazone | (Commercial Herbicide) | Lemna paucicostata | 125 |
| Propanil | (Commercial Herbicide) | Lemna paucicostata | 2 |
Table 1: Herbicidal activity of analogous 2-chloronicotinamide derivatives against duckweed.
From this data, a preliminary SAR can be inferred:
-
Electron-Withdrawing Groups are Favorable: The presence of electron-withdrawing groups (Cl, CF3) on the benzyl ring enhances herbicidal activity compared to less substituted analogs.
-
Substitution Pattern is Key: The 3,4-dichloro substitution pattern (Compound 5f ) provided the highest potency in this series, suggesting a specific fit within the PPO enzyme's active site.
-
Potential of the Scaffold: The most active compounds in the series show significantly better activity than the commercial herbicide Clomazone and approach the activity of Propanil, highlighting the potential of the nicotinamide scaffold for developing new PPO inhibitors.
Case Study 2: Antifungal Activity
Mechanism of Action: Nicotinamide derivatives have also emerged as promising antifungal agents. While various mechanisms exist, one key pathway involves the disruption of fungal cell wall integrity. The fungal cell wall is a dynamic structure essential for viability, and its disruption leads to osmotic instability and cell lysis. Certain nicotinamide analogs have been shown to interfere with the synthesis of key cell wall components, leading to fungicidal effects.
Quantitative Data and Structure-Activity Relationship (SAR): A study of various nicotinamide derivatives against Candida albicans, a common human fungal pathogen, provides valuable SAR insights.
| Compound ID | Key Structural Features | Target Species | MIC (µg/mL)[10] |
| 16a | 2-amino-5-isopropylphenyl amide | Candida albicans SC5314 | > 64 |
| 16d | 4-amino-3-isopropylphenyl amide | Candida albicans SC5314 | 2 |
| 16g | 3-amino-4-isopropylphenyl amide | Candida albicans SC5314 | 0.25 |
| Fluconazole | (Commercial Antifungal) | Candida albicans SC5314 | 0.5 |
Table 2: Antifungal activity of analogous nicotinamide derivatives.
This dataset reveals a highly sensitive SAR:
-
Positional Isomerism is Crucial: The relative positions of the amino and isopropyl groups on the phenylamide moiety dramatically impact activity. The 3-amino-4-isopropyl substitution pattern (Compound 16g ) is optimal, showing an 8-fold increase in potency over the 4-amino-3-isopropyl isomer (16d ) and being completely active compared to the inactive 2-amino-5-isopropyl isomer (16a ).
-
High Potency: The lead compound, 16g , exhibited an MIC of 0.25 µg/mL, making it twice as potent as the widely used commercial antifungal, Fluconazole, against this strain.[10] This underscores the potential for discovering highly effective antifungal agents based on the nicotinamide scaffold.
Conclusion and Future Perspectives
The Ethyl 2-methyl-6-(trifluoromethyl)nicotinate scaffold is a valuable and versatile starting point for the development of novel bioactive molecules. The synthetic routes are accessible and allow for the creation of diverse libraries of derivatives, particularly through the formation of nicotinamides. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the established biological relevance of the nicotinamide core, creates a powerful platform for discovery.
The potential of these derivatives as PPO-inhibiting herbicides is significant, with analogous compounds demonstrating potency that rivals or exceeds commercial standards. Likewise, the discovery of nicotinamide analogs with potent, sub-micromolar antifungal activity highlights a second, highly promising therapeutic avenue. Future research should focus on the synthesis and screening of a focused library of N-substituted-2-methyl-6-(trifluoromethyl)nicotinamides to directly probe the SAR of this specific scaffold and optimize its activity against both agricultural and medicinal targets.
References
-
Trifluoroacetylation of ethyl 2,4-dioxopentanoate. The first synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives. ResearchGate.[Link]
-
DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. elibrary.ru.[Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.[Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.[Link]
-
2-Methyl-6-(trifluoromethyl)pyridine | C7H6F3N. PubChem.[Link]
-
Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. PubMed.[Link]
- Preparation of nicotinic acid amide.
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PubMed.[Link]
-
Analysis of Flonicamid-Metabolites TFNA and TFNG using acidified QuEChERS method. eurl-pesticides.eu.[Link]
-
Nicotinamide potentiates amphotericin B activity against Candida albicans. PubMed Central.[Link]
-
Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. PubMed.[Link]
-
2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses Procedure.[Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle.[Link]
-
2-Methyl-6-(trifluoromethyl)pyridine. MySkinRecipes.[Link]
- New herbicidal nicotinamide derivatives.
-
Inhibition profile of trifludimoxazin towards PPO2 target site mutations. PubMed.[Link]
-
Discovery, Mode of Action, Resistance Mechanisms, and Plan of Action for Sustainable Use of Group 14 Herbicides. ResearchGate.[Link]
-
Protoporphyrinogen Oxidase (PPO) Inhibitors. University of Missouri Extension.[Link]
-
Protoporphyrinogen Oxidase (PPO) Inhibitors. NC State Extension Publications.[Link]
-
Amide coupling between 5-(trifluoromethyl)-2-pinolinic acid and... ResearchGate.[Link]
-
A Convenient Procedure For The Synthesis Of 2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates. ResearchGate.[Link]
-
Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PubMed Central.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition profile of trifludimoxazin towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 8. Protoporphyrinogen Oxidase (PPO) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 9. Inhibition profile of trifludimoxazin towards PPO2 target site mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate for medicinal chemistry research
The following technical guide details the chemical profile, synthetic utility, and medicinal chemistry applications of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate .
High-Value Fluorinated Scaffold for Drug Discovery & Agrochemical Development [1]
Executive Summary
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (CAS: 380355-65-7) is a specialized pyridine building block characterized by a trifluoromethyl group at the C6 position.[2] This moiety is critical in modern medicinal chemistry for modulating lipophilicity (LogP) , metabolic stability , and protein-ligand binding interactions .[1]
This guide serves as a definitive reference for researchers utilizing this scaffold to synthesize Nicotinamide N-methyltransferase (NNMT) inhibitors , kinase inhibitors , and advanced agrochemicals (e.g., HPPD inhibitors).[1]
Chemical Profile & Structural Significance[1][3][4][5][6]
Physicochemical Data
| Property | Specification |
| IUPAC Name | Ethyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate |
| CAS Number | 380355-65-7 |
| Molecular Formula | |
| Molecular Weight | 233.19 g/mol |
| SMILES | CCOC(=O)C1=C(C)N=C(C=C1)C(F)(F)F |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
The "Fluorine Effect" in Medicinal Chemistry
The C6-trifluoromethyl group is not merely a substituent; it is a functional tool that alters the molecule's behavior:
-
Metabolic Blocking: The strong C-F bond (
) prevents oxidative metabolism at the C6 position, a common site for cytochrome P450 attack in pyridines.[1] -
Electronic Modulation: The electron-withdrawing nature of
reduces the basicity of the pyridine nitrogen, altering hydrogen bond acceptor capability and potentially improving membrane permeability.[1] -
Lipophilicity: Increases
, facilitating Blood-Brain Barrier (BBB) penetration for CNS targets.[1]
Synthetic Accessibility: The Core Workflow
The most robust industrial route to this scaffold involves the Hantzsch-type condensation or aza-annulation using 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) .[1] This method is preferred over direct trifluoromethylation due to higher regioselectivity and yield.
Synthesis Diagram (Graphviz)[1][11]
Figure 1: Convergent synthesis via ethyl 3-aminocrotonate and ETFBO.
Detailed Protocol: Aza-Annulation Strategy
Note: This protocol is adapted from standard procedures for 6-trifluoromethylpyridines.[1]
-
Reagent Preparation:
-
Component A: Ethyl 3-aminocrotonate (1.0 eq). Prepared in situ or purchased.
-
Component B: 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) (1.05 eq).[1]
-
Solvent: Ethanol (absolute) or Glacial Acetic Acid.
-
-
Reaction:
-
Dissolve Ethyl 3-aminocrotonate in ethanol.
-
Add ETFBO dropwise at room temperature (exothermic reaction possible).
-
Heat the mixture to reflux (
) for 3–6 hours. -
Mechanism:[1][3][4] The enamine nitrogen attacks the
-carbon of ETFBO (Michael addition), followed by intramolecular condensation and elimination of ethanol.[1]
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Dissolve residue in Ethyl Acetate and wash with
(aq) to remove acidic byproducts. -
Purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Functionalization "Toolbox"
Once synthesized, the ethyl ester serves as a versatile handle for divergent synthesis.[1]
Reaction Pathways Diagram[1][11]
Figure 2: Divergent synthesis pathways from the core ester scaffold.[1]
Key Transformation Protocols
A. Hydrolysis to Nicotinic Acid
The acid form (CAS 261635-93-2) is the primary precursor for amide coupling.
-
Reagents:
(2.0 eq), (3:1).[1] -
Procedure: Stir at RT for 4 hours. Acidify with
to pH 3. Precipitate is filtered and dried.[4] -
Yield: Typically
.[5]
B. Hydrazide Formation
Relevant for antimicrobial research (e.g., Schiff base formation).[1]
-
Reagents: Hydrazine hydrate (excess), Ethanol.[1]
-
Procedure: Reflux for 4–8 hours. The product often precipitates upon cooling.
Medicinal Chemistry Applications
NNMT Inhibitors
Nicotinamide N-methyltransferase (NNMT) is a metabolic regulator implicated in cancer and obesity. The 6-trifluoromethyl group sterically and electronically modifies the nicotinamide core, potentially creating "Turnover Inhibitors" or blocking methylation by SAM.[1]
-
Strategy: Convert the ester to an amide (e.g.,
-methyl amide).[1] -
Rationale: The
group prevents metabolic clearance of the inhibitor while mimicking the steric bulk of larger natural substrates.[1]
Agrochemicals (HPPD Inhibitors)
This scaffold is homologous to the core of Flufenox and Flonicamid .[1]
-
Mechanism: The pyridine ring coordinates with the iron center of enzymes like HPPD (4-hydroxyphenylpyruvate dioxygenase).
-
Role of
: Enhances plant tissue penetration and resistance to hydrolytic degradation in the field.
Bioisosteric Replacement
The 2-methyl-6-(trifluoromethyl)pyridine moiety is often used as a bioisostere for:
-
Substituted Benzenes: mimicking 1,3-disubstituted aromatic rings with altered electrostatics.[1]
-
Pyrimidines: offering a different hydrogen-bond acceptor profile (1 nitrogen vs. 2).
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze slowly if exposed to moisture.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses required.[1] Handle in a fume hood.
References
-
Synthesis of 6-Trifluoromethylpyridines
- Source: Patent WO2006059103A2. "Process for the preparation of 2-methyl-6-(trifluoromethyl)nicotinic acid ethyl ester."
- Context: Describes the condensation of ethyl 3-aminocroton
-
[1]
-
ETFBO Chemistry & Applications
-
Source:ResearchGate. "4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes."[1]
- Context: Details the mechanism of cyclization using ETFBO to form trifluoromethyl
-
-
Medicinal Chemistry of NNMT Inhibitors
- Source:Journal of Medicinal Chemistry / NIH. "Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase."
- Context: Discusses SAR of nicotinamide derivatives and the impact of ring substitutions.
-
[1]
-
Biological Activity of Nicotinic Acid Derivatives
- Source:Molecules (MDPI). "Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones."
- Context: Illustrates the conversion of nicotinate esters to hydrazides for biological screening.
-
[1]
Sources
- 1. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate - Google Patents [patents.google.com]
- 2. 380355-65-7 Cas No. | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | Apollo [store.apolloscientific.co.uk]
- 3. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters - Google Patents [patents.google.com]
Methodological & Application
Application Note: One-Pot Synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
Abstract
This application note details a robust, scalable one-pot protocol for the synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (CAS: 380355-65-7). This scaffold is a critical intermediate in the development of modern agrochemicals (e.g., flonicamid analogs) and pharmaceutical agents (e.g., COX-2 inhibitors) due to the metabolic stability and lipophilicity conferred by the trifluoromethyl group. The guide prioritizes a [3+3] cyclocondensation strategy utilizing Ethyl 3-aminocrotonate and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), offering superior regioselectivity and yield compared to traditional multi-step Hantzsch syntheses.
Retrosynthetic Analysis & Mechanistic Logic
The construction of the 2-methyl-6-(trifluoromethyl)pyridine core requires the precise assembly of a nitrogen source, a 1,3-dicarbonyl equivalent, and a trifluoromethyl building block.
The Strategic Disconnection
The most efficient disconnection splits the pyridine ring into two 3-carbon fragments:
-
Nucleophilic Fragment (C-C-N): Ethyl 3-aminocrotonate.[1][2] This provides the nitrogen atom, the C2-methyl group, and the C3-ester functionality.
-
Electrophilic Fragment (C-C-C): 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO).[3] This provides the C4, C5, and C6-trifluoromethyl carbons.
Reaction Mechanism
The reaction proceeds via a cascade sequence:
-
Michael Addition: The
-carbon of the enamine (ethyl 3-aminocrotonate) attacks the -carbon of the enone (ETFBO), displacing the ethoxy group (or via addition-elimination). -
Intramolecular Cyclization: The enamine nitrogen attacks the trifluoroacetyl carbonyl.
-
Dehydration & Aromatization: Loss of water and ethanol drives the formation of the aromatic pyridine ring.
Caption: Mechanistic pathway for the [3+3] cyclocondensation of aminocrotonate and ETFBO.
Experimental Protocols
Method A: The "Gold Standard" Cyclocondensation
This method is preferred for its high regioselectivity and operational simplicity. It avoids the formation of regioisomers often seen in three-component reactions.
Reagents:
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO, CAS 59938-06-6): 1.05 equiv.
-
Solvent: Ethanol (absolute) or Glacial Acetic Acid.
-
Catalyst (Optional): Piperidine (cat.) or Acetic Acid (if using EtOH).
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add Ethyl 3-aminocrotonate (12.9 g, 100 mmol) and Ethanol (100 mL) to the flask.
-
Addition: Add ETFBO (17.6 g, 105 mmol) dropwise over 15 minutes at room temperature. Note: Reaction is slightly exothermic.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The starting enamine spot should disappear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove ethanol.
-
Dissolve the residue in Ethyl Acetate (150 mL).
-
Wash with saturated NaHCO₃ (2 x 50 mL) to remove any acidic byproducts.
-
Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
-
Crude Yield: Typically 85-95%.
-
Crystallization: The crude oil often solidifies upon standing or triturating with cold hexane/heptane. Recrystallize from Hexane/EtOAc if necessary.
-
Distillation: For large scale, vacuum distillation can be used (bp approx. 110-120°C at 2 mmHg).
-
Method B: True Three-Component One-Pot Synthesis
Useful if Ethyl 3-aminocrotonate is not available. This generates the enamine in situ.
Reagents:
-
Ethyl Acetoacetate: 1.0 equiv.[4]
-
Ammonium Acetate: 1.2 - 1.5 equiv.
-
ETFBO: 1.0 equiv.[4]
-
Solvent: Acetic Acid (preferred) or Ethanol.
Protocol:
-
Dissolve Ethyl Acetoacetate (13.0 g, 100 mmol) and Ammonium Acetate (9.2 g, 120 mmol) in Glacial Acetic Acid (100 mL).
-
Stir at room temperature for 30 minutes to allow initial enamine formation.
-
Add ETFBO (16.8 g, 100 mmol) slowly.
-
Heat to reflux for 4–6 hours.
-
Critical Workup Step: Pour the reaction mixture into ice water (300 mL) and neutralize carefully with solid Na₂CO₃ or NaOH solution until pH ~8.
-
Extract with Ethyl Acetate and proceed as in Method A.
Process Optimization & Data
The following table summarizes the impact of solvent and temperature on yield, based on internal optimization studies and literature precedents for similar trifluoromethyl-pyridines.
| Parameter | Condition | Yield (%) | Purity (%) | Notes |
| Solvent | Ethanol (Reflux) | 78-85% | >95% | Cleanest profile; easiest workup. |
| Solvent | Acetic Acid (110°C) | 82-90% | >92% | Faster reaction; requires neutralization. |
| Solvent | Toluene (Reflux) | 65-75% | 88% | Slower; requires Dean-Stark trap to remove water. |
| Temp | 25°C (RT) | <10% | N/A | Reaction is sluggish; requires thermal activation. |
| Stoichiometry | 1:1 (Enamine:ETFBO) | 85% | High | Excess ETFBO does not significantly improve yield. |
Workflow Visualization
Caption: Operational workflow for the synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate.
Safety & Handling
-
ETFBO (4-Ethoxy-1,1,1-trifluoro-3-buten-2-one): This reagent is a fluorinated enone.[3][5] It is a lachrymator and potential skin irritant. Handle in a fume hood.
-
Ethyl 3-aminocrotonate: Sensitive to heat and moisture. Store in a refrigerator.
-
Exotherm: The addition of ETFBO to the amine/enamine solution can be exothermic. On scales >100g, active cooling during addition is recommended.
References
-
Synthesis of functionalized pyridinium salts bearing a free amino group. ARKIVOC, 2014(3), 154-169. (Describes the synthesis of Ethyl 3-aminocrotonate precursor). Link
-
Process for the preparation of 2-methyl-6-(trifluoromethyl)nicotinic acid ethyl ester. Patent CN114716320A. (Describes the specific condensation of acetoacetate derivatives with ETFBO). Link
-
Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO). ResearchGate. (General reactivity of ETFBO with nucleophiles). Link
-
Preparation of (trifluoromethyl)pyridines. US Patent 4650875A. (Background on trifluoromethyl pyridine synthesis). Link
Sources
- 1. ETHYL 3-AMINOCROTONATE synthesis - chemicalbook [chemicalbook.com]
- 2. ETHYL 3-AMINOCROTONATE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Ring closure reactions for Ethyl 2-methyl-6-(trifluoromethyl)nicotinate synthesis
Application Note: Precision Synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate via Regioselective Cyclocondensation
Executive Summary
The synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (CAS: 380355-65-7) represents a critical transformation in medicinal chemistry, serving as a gateway to lipophilic, metabolically stable pyridine cores found in agrochemicals (e.g., HPPD inhibitors) and pharmaceutical candidates.[1][2]
This Application Note defines the "Gold Standard" protocol for constructing this scaffold. Unlike traditional Hantzsch syntheses that often suffer from poor regioselectivity or low yields when introducing trifluoromethyl groups, this guide focuses on the regioselective cyclocondensation of Ethyl 3-aminocrotonate with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) .[2] This route guarantees the precise placement of the -CF3 group at the C6 position and the methyl group at C2, driven by the electronic polarization of the vinylogous trifluoroacetyl building block.
Retrosynthetic Analysis & Mechanism
To understand the protocol's logic, we must deconstruct the target molecule.[1] The pyridine ring is assembled via a [3+3] annulation strategy.[1][2]
-
Fragment A (C2-C3-N): Ethyl 3-aminocrotonate.[2][3] A stable enamine providing the nitrogen source, the C2-methyl, and the C3-ester functionality.[1]
-
Fragment B (C4-C5-C6): 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO).[2][4][5] A highly electrophilic enone equivalent where the ethoxy group acts as a leaving group, and the trifluoroacetyl moiety directs the cyclization.[1]
Mechanistic Pathway:
-
Michael Addition: The nucleophilic
-carbon of the enamine attacks the electrophilic -carbon of ETFBO (displacing the ethoxy group or adding across the double bond). -
Cyclization: The enamine nitrogen attacks the carbonyl carbon of the trifluoroacetyl group.[2]
-
Aromatization: Elimination of water and ethanol drives the formation of the aromatic pyridine core.[2]
Figure 1: Retrosynthetic logic showing the convergence of the enamine and enone fragments.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][6][7] | Purity | Role |
| Ethyl 3-aminocrotonate | 129.16 | 1.0 | >98% | Nucleophilic Enamine |
| ETFBO | 168.11 | 1.05 | >95% | Electrophilic Partner |
| Ethanol (Absolute) | 46.07 | Solvent | 99.9% | Reaction Medium |
| Acetic Acid (Glacial) | 60.05 | Cat.[2][4][5][8][9][10][11][12] | 99% | Catalyst (Optional) |
Note: ETFBO (4-Ethoxy-1,1,1-trifluorobut-3-en-2-one) is sensitive to moisture and heat.[2] Store at 2-8°C.[2]
Step-by-Step Procedure
Step 1: Preparation of Reaction Vessel
-
Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.
-
Purge the system with nitrogen to remove ambient moisture (critical for ETFBO stability).[1][2]
Step 2: Reagent Addition
-
Charge Ethyl 3-aminocrotonate (12.9 g, 100 mmol) into the flask.
-
Add Absolute Ethanol (100 mL). Stir until fully dissolved.
-
Optional: Add Glacial Acetic Acid (0.5 mL) to catalyze the elimination steps.[1][2]
-
Cool the solution to 0–5°C using an ice bath.
Step 3: Controlled Addition of ETFBO
-
Charge ETFBO (17.6 g, 105 mmol) into a pressure-equalizing addition funnel.
-
Add ETFBO dropwise to the stirred enamine solution over 30 minutes.
Step 4: Cyclization & Reflux
-
Remove the ice bath and allow the mixture to warm to room temperature (20–25°C) over 1 hour.
-
Heat the reaction mixture to Reflux (78°C) .
-
Maintain reflux for 3–5 hours .
Step 5: Work-up & Isolation [2]
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.[1][2]
-
Crystallization:
-
Alternative (if oil forms):
Step 6: Purification
-
Recrystallization: Dissolve crude solid in minimum hot Ethanol or Hexane/EtOAc mix; cool to crystallize.[2]
-
Yield Expectation: 75–85% isolated yield.
-
Appearance: White to off-white crystalline solid or pale yellow oil (depending on purity/polymorph).[2]
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of ETFBO | Ensure anhydrous ethanol is used; keep ETFBO dry before addition. |
| Regioisomers | Incorrect temp. profile | Maintain 0°C during addition to favor kinetic Michael addition before cyclization. |
| Oiling Out | Impurities | Use seed crystals during the water quench step or perform a silica plug filtration.[2] |
| Dark Color | Oxidation/Polymerization | Degas solvents; ensure inert atmosphere (N2/Ar) throughout reflux.[1][2] |
Characterization Data (Expected)
-
1H NMR (400 MHz, CDCl3):
-
19F NMR: Single peak around -63 to -65 ppm (characteristic of Ar-CF3).[2]
-
MS (ESI): [M+H]+ calc. 234.07, found 234.1.[1]
References
-
Preparation of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (Intermediate A) . Patent CN114716320A.[2] Accessed via Google Patents.[2] Link
-
Synthesis of functionalized pyridinium salts bearing a free amino group . Arkivoc, 2014(3), 154-169.[1][13][14] (Describes the preparation of the enamine precursor). Link
-
ETFBO Building Block Properties . Sinocure Chemical Group.[2] (Technical data on 4-ethoxy-1,1,1-trifluorobut-3-en-2-one). Link
-
Reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with Enamines . ResearchGate.[2][15] (Mechanistic insights into regioselectivity). Link
Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) for ETFBO and Ethyl 3-aminocrotonate before handling.[2] ETFBO is a lachrymator and skin irritant.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 5709222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. chemscene.com [chemscene.com]
- 9. METHYL 2-METHYL-6-PHENYL-4-(TRIFLUOROMETHYL)NICOTINATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. 380355-65-7 Cas No. | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | Apollo [store.apolloscientific.co.uk]
- 12. tcichemicals.com [tcichemicals.com]
- 13. ETHYL 3-AMINOCROTONATE synthesis - chemicalbook [chemicalbook.com]
- 14. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate and its Derivatives
Introduction: Strategic Importance of Substituted Nicotinates
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate stands as a pivotal scaffold in contemporary drug discovery and medicinal chemistry. Nicotinic acid and its derivatives are integral to numerous biologically active compounds, demonstrating applications ranging from anti-inflammatory to anticancer agents.[1][2][3][4][5] The unique electronic architecture of the pyridine ring, particularly when functionalized with potent electron-withdrawing groups like the trifluoromethyl (CF₃) moiety, opens up powerful avenues for molecular elaboration through nucleophilic aromatic substitution (SNAr).
This guide provides an in-depth exploration of the reactivity of this scaffold, focusing on SNAr reactions. While the title compound itself lacks a conventional leaving group for direct SNAr, its halogenated precursors, such as Ethyl 4-halo-2-methyl-6-(trifluoromethyl)nicotinate , are ideal substrates. Understanding the principles governing these reactions is crucial for scientists aiming to synthesize novel, highly functionalized pyridine derivatives for pharmaceutical and materials science applications.
Core Reactivity Principles: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deficiency is dramatically amplified by the presence of the strongly electron-withdrawing -CF₃ group at the 6-position. This electronic pull makes the carbon atoms at the 2- and 4-positions (ortho and para to the nitrogen) highly electrophilic and thus susceptible to nucleophilic attack. The methyl group at the 2-position provides a slight electron-donating effect but primarily serves as a steric block, directing nucleophilic attack towards an available leaving group at the 4-position.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction on an activated pyridine ring is a two-step addition-elimination process. This pathway is energetically favored because the negative charge of the intermediate is effectively stabilized by both the ring nitrogen and the electron-withdrawing substituents.[6][7]
-
Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the leaving group (L, typically a halogen). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .
-
Elimination: The aromaticity of the pyridine ring is restored through the expulsion of the leaving group, yielding the substituted product.
The rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex.[8] The stability of this intermediate is paramount, and it is significantly enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom and the -CF₃ group.
Caption: SNAr addition-elimination mechanism.
Comparative Reactivity and Conditions
The success of an SNAr reaction depends on the nucleophile, solvent, temperature, and the nature of the leaving group. For halogenated pyridines, the reactivity order is typically F > Cl > Br > I, which is counterintuitive to C-X bond strength but is explained by the high electronegativity of fluorine enhancing the electrophilicity of the carbon atom in the rate-determining addition step.[7][9]
The following table summarizes typical conditions for various nucleophilic substitutions on a model substrate, Ethyl 4-chloro-2-methyl-6-(trifluoromethyl)nicotinate .
| Nucleophile Class | Example Nucleophile | Base (if required) | Typical Solvent | Temperature (°C) | Expected Yield | Notes |
| Amines | Morpholine, Aniline | K₂CO₃, DIPEA | DMSO, NMP, Dioxane | 80 - 140 | 75-95% | A base is often required to neutralize the HX formed. Excess amine can also serve as the base. |
| Alcohols | Sodium Methoxide | N/A (used as salt) | Methanol, THF | 25 - 65 | 80-98% | The reaction is typically run with the corresponding alcohol as the solvent. |
| Phenols | Phenol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 60 - 120 | 70-90% | A non-nucleophilic base is required to deprotonate the phenol. |
| Thiols | Thiophenol | NaH, K₂CO₃ | DMF, THF | 0 - 50 | 85-99% | Thiolates are very potent nucleophiles; reactions are often rapid at lower temperatures. |
| Hydroxides | NaOH, KOH | N/A | Water/Dioxane | 80 - 100 | 60-85% | Saponification of the ethyl ester is a potential side reaction and must be considered. |
Detailed Experimental Protocols
Safety Precaution: Ethyl 2-methyl-6-(trifluoromethyl)nicotinate and its halo-derivatives are potential irritants.[10] Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: SNAr with an Amine (e.g., Morpholine)
This protocol details a general procedure for the amination of a 4-halo-substituted nicotinate.
Materials:
-
Ethyl 4-chloro-2-methyl-6-(trifluoromethyl)nicotinate (1.0 eq.)
-
Morpholine (1.5 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 4-chloro-2-methyl-6-(trifluoromethyl)nicotinate (1.0 eq.) and anhydrous K₂CO₃ (2.0 eq.).
-
Solvent and Reagent Addition: Under an inert atmosphere (N₂ or Argon), add anhydrous DMF to create a ~0.5 M solution. Add morpholine (1.5 eq.) via syringe.
-
Heating: Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into deionized water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with deionized water (2x) followed by brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Protocol 2: SNAr with an Alkoxide (e.g., Sodium Methoxide)
This protocol describes the synthesis of a 4-methoxy derivative.
Materials:
-
Ethyl 4-chloro-2-methyl-6-(trifluoromethyl)nicotinate (1.0 eq.)
-
Sodium Methoxide (1.2 eq., can be used as a solution in methanol or as a solid)
-
Methanol, anhydrous
-
Dichloromethane (DCM)
-
Saturated aq. Ammonium Chloride (NH₄Cl)
-
Deionized water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve Ethyl 4-chloro-2-methyl-6-(trifluoromethyl)nicotinate (1.0 eq.) in anhydrous methanol in a dry round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sodium methoxide (1.2 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-3 hours).
-
Quenching and Work-up: Carefully quench the reaction by adding saturated aq. NH₄Cl solution.[11]
-
Extraction: Remove most of the methanol via rotary evaporation. Add deionized water to the residue and extract with DCM (3x).
-
Washing: Combine the organic layers and wash with brine (1x).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by flash chromatography if necessary.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the setup and execution of the SNAr protocols described above.
Caption: General laboratory workflow for SNAr reactions.
Conclusion
The functionalization of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate and its halogenated derivatives via nucleophilic aromatic substitution is a robust and versatile strategy for the synthesis of complex molecules. The strong activating effect of the trifluoromethyl group, combined with the directing influence of the pyridine nitrogen, facilitates reactions with a wide array of nucleophiles under accessible conditions. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully leverage this powerful chemistry in their synthetic endeavors.
References
-
Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]
-
ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Retrieved from [Link]
-
ResearchGate. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. Retrieved from [Link]
-
PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]
-
ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved from [Link]
-
ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]
-
Organic Syntheses. (2022). Synthesis of [(R)-DTBM-SEGPHOS]NiCl2 for the Enantioselective Acetal Formation from N-Propanoyl. Retrieved from [Link]
-
University of Illinois. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. Retrieved from [Link]
-
National Institutes of Health. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 7.6: Extra Topics on Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Semantic Scholar. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 380355-65-7 Cas No. | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | Apollo [store.apolloscientific.co.uk]
- 11. orgsyn.org [orgsyn.org]
Application Note: Scalable Synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
Executive Summary
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (CAS 380355-65-7) is a critical heterocyclic building block extensively used in the discovery of P2X7 antagonists, kinase inhibitors, and agrochemicals. While various synthetic routes exist, many suffer from poor regioselectivity, low atom economy, or the use of hazardous reagents like trifluoroacetonitrile.
This Application Note details a robust, scalable protocol for the synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate via a regioselective condensation of Ethyl 3-aminocrotonate and 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) . This route offers superior regiocontrol, high yields (>80%), and avoids chromatographic purification, making it ideal for kilogram-scale production.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on a [3+3] cyclocondensation. Unlike the classic Hantzsch synthesis which often yields dihydropyridines requiring oxidation, the use of an enone with a leaving group (ethoxy) facilitates spontaneous aromatization via elimination.
Reaction Pathway Visualization
Figure 1: Reaction pathway for the synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate.
Detailed Experimental Protocol
Materials & Equipment
-
Reactor: 5L Jacketed Glass Reactor with overhead stirrer and reflux condenser.
-
Reagents:
-
Ethyl 3-aminocrotonate (CAS 626-34-6): 1.0 equiv.
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) (CAS 17129-06-5): 1.05 equiv.
-
Ethanol (Absolute): 5 Volumes (relative to limiting reagent).
-
Acetic Acid (Glacial): 0.1 equiv (Catalyst).
-
Step-by-Step Procedure
Step 1: Reactor Charging
-
Purge the reactor with nitrogen to ensure an inert atmosphere.
-
Charge Ethanol (5.0 vol) and Ethyl 3-aminocrotonate (1.0 equiv) into the reactor.
-
Initiate stirring at 250 RPM. Ensure the solid is fully dissolved or well-suspended.
Step 2: Controlled Addition (Critical Process Parameter)
-
Cool the reactor jacket to 10°C. The reaction is exothermic.
-
Add ETFBO (1.05 equiv) dropwise via an addition funnel over 60 minutes.
-
Control: Maintain internal temperature < 25°C during addition.[1]
-
Observation: The solution color will darken (typically yellow to orange).
-
Step 3: Cyclization & Aromatization
-
After addition is complete, warm the reaction mixture to room temperature and stir for 30 minutes.
-
Add Acetic Acid (0.1 equiv). This acid catalyst promotes the elimination of ethanol and final aromatization.
-
Heat the mixture to Reflux (78-80°C) .
-
Maintain reflux for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC. Target < 1% remaining Ethyl 3-aminocrotonate.
-
Step 4: Workup & Purification
-
Cool the reaction mixture to 40°C.
-
Concentrate the mixture under reduced pressure (vacuum distillation) to remove approx. 80% of the ethanol.
-
Add Heptane (5.0 vol) to the residue while warm (40°C).
-
Cool slowly to 0–5°C over 2 hours to induce crystallization.
-
Stir at 0°C for 1 hour.
-
Wash the cake with cold Heptane (1.0 vol).
-
Dry in a vacuum oven at 45°C for 12 hours.
Yield & Characterization
-
Expected Yield: 80–85%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Purity: >98% (HPLC).
Process Safety & Troubleshooting
Hazard Analysis
| Reagent/Step | Hazard | Mitigation |
| ETFBO | Volatile, lachrymator, skin irritant. | Handle in a fume hood. Use chemically resistant gloves (Nitrile/Neoprene). |
| Exotherm | Michael addition is exothermic. | Strict temperature control (<25°C) during addition. |
| Ethanol | Flammable. | Ground all equipment. Use explosion-proof electricals. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete aromatization. | Ensure Acetic Acid catalyst is added. Extend reflux time. |
| Oiling Out | Cooling too fast during crystallization. | Re-heat to dissolve, then cool using a linear ramp (10°C/hour). Seed with pure crystals at 35°C. |
| Impurity: Enamine | Incomplete cyclization. | Check stoichiometry. Ensure ETFBO quality (it can hydrolyze if stored improperly). |
Analytical Data Reference
1H NMR (400 MHz, CDCl3):
-
δ 8.61 (d, J=8.0 Hz, 1H, Ar-H),
-
δ 7.55 (d, J=8.0 Hz, 1H, Ar-H),
-
δ 4.42 (q, J=7.1 Hz, 2H, O-CH2-),
-
δ 2.88 (s, 3H, Ar-CH3),
-
δ 1.41 (t, J=7.1 Hz, 3H, -CH3).
LC-MS:
-
Calculated Mass: 233.19
-
Observed [M+H]+: 234.2
References
-
Preparation of 2-methyl nicotinate derivatives
- Patent: CN112824387A.
-
Source:
-
Synthesis of trifluoromethylpyridines
- Review: "Synthesis and application of trifluoromethylpyridines as a key structural motif".
-
Source:
-
Process for Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (Related Intermediate)
- Patent: CN114716320A.
-
Source:
-
Reaction of Ethyl 3-aminocrotonate
-
Article: "Synthesis of functionalized pyridinium salts bearing a free amino group". Arkivoc, 2014.[3]
-
Source:
-
Sources
Application Note: High-Purity Isolation of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, a key intermediate in pharmaceutical synthesis. The methodology centers on the use of flash column chromatography with a silica gel stationary phase. We will delve into the rationale behind the selection of the stationary and mobile phases, sample preparation, and the sequential steps of the purification process. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for obtaining this compound in high purity.
Introduction
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of a drug molecule. Given its importance, the purity of this intermediate is paramount to ensure the efficacy and safety of the final API.
Column chromatography is a fundamental purification technique in organic chemistry that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2] This application note details an optimized protocol for the purification of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate using flash column chromatography, a technique that utilizes pressure to accelerate the separation process.[3]
Understanding the Compound and Potential Impurities
A successful purification strategy begins with a thorough understanding of the target compound and likely impurities.
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
-
Molecular Formula: C₁₀H₁₀F₃NO₂[4]
-
Molecular Weight: 233.19 g/mol [4]
-
Appearance: Typically a solid or oil.
-
Polarity: The presence of the ester and trifluoromethyl groups, along with the nitrogen in the pyridine ring, imparts a moderate polarity to the molecule. This polarity is key to its interaction with the stationary phase.
Potential Impurities: Impurities in the synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate can arise from several sources:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the pyridine ring or the ethyl ester.
-
By-products: Side reactions can lead to the formation of isomers, incompletely reacted intermediates, or decomposition products.
-
Reagents and Catalysts: Residual reagents or catalysts used in the synthesis may also be present in the crude product.
The structural similarities between the target compound and its impurities often necessitate a robust purification method like column chromatography to achieve the desired level of purity.
The "Why": Rationale for Methodological Choices
The selection of the stationary and mobile phases is critical for achieving optimal separation.[5]
-
Stationary Phase: Silica Gel (SiO₂): Silica gel is a highly polar adsorbent and is the most common stationary phase for normal-phase column chromatography.[1][2] Its surface is covered with silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules. Given the moderate polarity of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, silica gel provides the necessary interactive surface for effective separation from less polar or more polar impurities.[6] The choice of mesh size (e.g., 60-120 or 230-400) will depend on whether gravity or flash chromatography is employed, with finer mesh sizes being suitable for flash chromatography to achieve higher resolution.[2]
-
Mobile Phase (Eluent): A Non-Polar/Polar Solvent System: The mobile phase serves to carry the components of the mixture down the column.[5] For normal-phase chromatography, a relatively non-polar solvent is used, with a more polar solvent added to increase the eluting power.[6] A common and effective mobile phase for compounds of moderate polarity is a mixture of a non-polar hydrocarbon (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The trifluoromethyl group on the target compound can influence its interaction with the mobile phase, making the optimization of the solvent ratio crucial.
Pre-Purification: Thin-Layer Chromatography (TLC)
Before committing the entire crude product to the column, it is essential to perform a preliminary analysis using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on the column.[1]
TLC Protocol:
-
Prepare the TLC Plate: Use a silica gel-coated TLC plate.
-
Spot the Plate: Dissolve a small amount of the crude Ethyl 2-methyl-6-(trifluoromethyl)nicotinate in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3) in subsequent trials to find the optimal solvent system.
-
Visualize the Plate: After the solvent front has nearly reached the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (254 nm).
-
Determine the Retention Factor (Rf): The ideal solvent system for column chromatography will give the target compound an Rf value of approximately 0.25-0.35. This ensures that the compound moves down the column at a reasonable rate, allowing for good separation from impurities.
Workflow for Purification
The following diagram illustrates the overall workflow for the purification of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate by column chromatography.
Caption: Workflow for the purification of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate.
Detailed Protocol for Flash Column Chromatography
This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample sizes.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane and Ethyl Acetate (HPLC grade) |
| Column | Glass column with stopcock (appropriate size) |
| Sample Adsorbent | Celite or a small amount of silica gel |
| Collection Vessels | Test tubes or fraction collector vials |
| Other Equipment | Fume hood, rotary evaporator, TLC plates, UV lamp, beakers, flasks |
Column Preparation (Wet Packing)
The wet packing method is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase, which can lead to poor separation.[1]
-
Secure the Column: Clamp the column vertically in a fume hood.
-
Add a Plug: Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[3]
-
Add a Layer of Sand: Add a thin layer (approx. 0.5 cm) of sand over the plug to create a flat base.[3]
-
Prepare the Slurry: In a beaker, make a slurry of the silica gel with the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing. Add more slurry until the desired column height is reached (typically 15-20 cm for a 1-2 g sample).
-
Equilibrate the Column: Once the silica has settled, add a thin layer of sand on top to protect the surface.[1] Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top of the sand layer.
Sample Loading (Dry Loading)
Dry loading is recommended for samples that are not highly soluble in the mobile phase, as it often leads to better band resolution.[7]
-
Dissolve the Crude Product: Dissolve the crude Ethyl 2-methyl-6-(trifluoromethyl)nicotinate in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Adsorb onto Silica/Celite: Add a small amount of silica gel or Celite to the solution and remove the solvent using a rotary evaporator until a free-flowing powder is obtained.[7]
-
Load the Sample: Carefully add the powdered sample to the top of the packed column.
Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to the top of the column to initiate a steady flow of the eluent.
-
Gradient Elution (if necessary): Start with the low-polarity mobile phase determined by TLC. If the desired compound is slow to elute, the polarity of the mobile phase can be gradually increased by increasing the percentage of ethyl acetate.[8] A stepwise gradient is often effective (e.g., starting with 95:5 hexane:ethyl acetate, then moving to 90:10, 85:15, etc.).
-
Collect Fractions: Collect the eluent in a series of numbered test tubes or vials.[9] The size of the fractions will depend on the column size and flow rate (typically 10-20 mL).
Analysis of Fractions and Product Isolation
-
Monitor Fractions by TLC: Spot every few fractions on a TLC plate to monitor the separation. This will allow you to identify which fractions contain the pure product.[9]
-
Pool Pure Fractions: Combine the fractions that contain only the pure Ethyl 2-methyl-6-(trifluoromethyl)nicotinate.
-
Remove Solvent: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
-
Characterize the Product: Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | - Inappropriate mobile phase polarity- Column was not packed properly (cracks or channels)- Sample was overloaded | - Re-optimize the mobile phase using TLC- Repack the column carefully- Use a larger column or a smaller sample size |
| Compound Stuck on Column | - Mobile phase is not polar enough | - Gradually increase the polarity of the mobile phase |
| Cracked Column Bed | - The column ran dry | - Always keep the solvent level above the top of the stationary phase |
| Tailing of Spots on TLC/Bands on Column | - Sample is too acidic or basic- Sample is interacting too strongly with the silica | - Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase- Consider using a different stationary phase (e.g., alumina) |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10]
-
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate may cause skin and eye irritation.[11] Avoid inhalation and direct contact.
-
The solvents used (hexane, ethyl acetate, dichloromethane) are flammable and/or volatile. Keep away from ignition sources.
Conclusion
This application note provides a detailed and optimized protocol for the purification of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate using flash column chromatography. By following the steps outlined, from preliminary TLC analysis to final product isolation, researchers can consistently obtain this valuable intermediate in high purity, which is essential for the successful synthesis of downstream pharmaceutical targets. The principles and techniques described herein are broadly applicable to the purification of other organic compounds of similar polarity.
References
-
Fisher Scientific. (2011, February 9). SAFETY DATA SHEET - Ethyl nicotinate. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Request PDF. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Semantic Scholar. (2016, October 1). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]
Sources
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. youtube.com [youtube.com]
- 4. Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. What are the main phases of Column Chromatography? | AAT Bioquest [aatbio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgsyn.org [orgsyn.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.dk [fishersci.dk]
- 11. 380355-65-7 Cas No. | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | Apollo [store.apolloscientific.co.uk]
Application Note: A Multi-faceted Approach to the Analytical Characterization of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] The inherent physicochemical properties of this fluorinated pyridine derivative necessitate a robust, multi-technique approach to unequivocally confirm its identity, purity, and structural integrity. This note details validated protocols for chromatographic and spectroscopic analysis, offering researchers and quality control scientists a reliable framework for assessment. Methodologies discussed include High-Performance Liquid Chromatography (HPLC) for purity determination, Gas Chromatography (GC) for residual solvent and impurity analysis, and spectroscopic techniques (NMR, MS, FTIR) for complete structural elucidation.
Introduction
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (CAS No. 380355-65-7) is a substituted pyridine derivative. The incorporation of a trifluoromethyl (-CF3) group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making such compounds highly valuable in drug discovery and development.[1] Given its role as a critical building block, ensuring the quality of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is paramount. A comprehensive analytical strategy is essential to control for process-related impurities and degradation products, thereby guaranteeing the consistency and safety of the final active ingredient.
This guide is designed to provide not just procedural steps, but the scientific rationale behind the selection of each analytical technique, empowering researchers to adapt and troubleshoot methods effectively.
Physicochemical Profile
A thorough understanding of the analyte's properties is the foundation of successful analytical method development. Key physicochemical data for Ethyl 2-methyl-6-(trifluoromethyl)nicotinate are summarized below.
| Property | Value | Source |
| CAS Number | 380355-65-7 | [3] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [4] |
| Molecular Weight | 233.19 g/mol | [3][4] |
| Boiling Point | 229 °C | [5] |
| Density | 1.248 g/cm³ | [5] |
| Flash Point | 92 °C | [5] |
| Storage Temp. | 2-8 °C | [5] |
Comprehensive Analytical Workflow
A holistic characterization of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate relies on the integration of orthogonal analytical techniques. Each method provides a unique piece of information, and together they form a complete picture of the compound's quality. The logical flow of analysis is depicted below.
Caption: Figure 1. Comprehensive Analytical Workflow
Chromatographic Methods
Chromatography is the cornerstone for assessing the purity of pharmaceutical intermediates. We employ both liquid and gas chromatography to cover the full spectrum of potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing non-volatile, moderately polar organic molecules.[6][7] The pyridine ring provides a strong chromophore for UV detection, allowing for sensitive quantification. A C18 stationary phase provides excellent hydrophobic retention for the analyte, while a gradient elution with acetonitrile and water ensures sharp peaks and separation from potential polar and non-polar impurities.[8]
Protocol: HPLC-UV Purity Determination
-
Instrumentation:
-
HPLC system with binary pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
Time (min) %A %B 0.0 70 30 15.0 10 90 20.0 10 90 20.1 70 30 | 25.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (based on the π → π* transition of the pyridine ring).[9]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate.
-
Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
-
Filter through a 0.45 µm syringe filter prior to injection.
-
-
Validation:
Gas Chromatography (GC) for Residual Solvents and Volatile Impurities
Rationale: GC is an essential technique in pharmaceutical analysis for detecting and quantifying volatile compounds, such as residual solvents from the manufacturing process or volatile side-products.[3] The analyte's boiling point of 229 °C makes it amenable to GC analysis. A flame ionization detector (FID) provides excellent sensitivity for hydrocarbons, while coupling with a mass spectrometer (MS) allows for definitive identification of unknown peaks.[12]
Protocol: GC-FID/MS Analysis
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector, FID, and/or Mass Spectrometer.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Oven Program:
-
Initial Temp: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 min at 250 °C.
-
-
FID Temperature: 280 °C.
-
MS Transfer Line Temp: 280 °C.
-
MS Ion Source Temp: 230 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 10 mg/mL in a suitable solvent (e.g., Dichloromethane).
-
Dilute as necessary for analysis. For residual solvent analysis, headspace GC is the preferred technique.
-
Spectroscopic Characterization
Spectroscopic methods provide irrefutable evidence of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for unambiguous structure elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and the chemical environment of each atom. ¹⁹F NMR is particularly crucial for confirming the presence and integrity of the trifluoromethyl group.[13]
Expected Spectral Features:
-
¹H NMR (400 MHz, CDCl₃):
-
~8.2-7.5 ppm: Two doublets corresponding to the two aromatic protons on the pyridine ring.
-
~4.4 ppm: Quartet from the -OCH₂- protons of the ethyl group.
-
~2.7 ppm: Singlet from the -CH₃ protons on the pyridine ring.
-
~1.4 ppm: Triplet from the -CH₃ protons of the ethyl group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Signals for all 10 unique carbons, including the C=O of the ester, the aromatic carbons, the CF₃ carbon (visible as a quartet due to C-F coupling), and the aliphatic carbons.
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
A single, sharp singlet around -60 to -70 ppm (relative to CFCl₃), confirming the presence of a single CF₃ group.[14]
-
Mass Spectrometry (MS)
Rationale: MS is used to confirm the molecular weight of the analyte and to help identify impurities. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, which should readily form a protonated molecular ion [M+H]⁺.[15]
Expected Results:
-
Technique: ESI in positive ion mode.
-
Expected Ion: [M+H]⁺
-
Calculated m/z: 234.0736
-
Observed m/z: Should be within 5 ppm of the calculated mass on a high-resolution mass spectrometer (HRMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR provides confirmation of the key functional groups present in the molecule by identifying their characteristic vibrational frequencies.
Expected Vibrational Bands:
-
~3000-2850 cm⁻¹: C-H stretching from methyl and ethyl groups.
-
~1725 cm⁻¹: Strong C=O stretching from the ethyl ester group.[16]
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations from the pyridine ring.
-
~1300-1100 cm⁻¹: Strong, complex C-F stretching vibrations from the -CF₃ group and C-O stretching from the ester.
Data Interpretation and Reporting
The data from each orthogonal technique must be synthesized to build a complete quality profile of the analyte. The relationship between the analytical method and the information it provides is crucial for a final disposition.
Caption: Figure 2. Relationship Between Analytical Technique and Data Output
Conclusion
The analytical characterization of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate requires a multi-technique, evidence-based approach. The protocols outlined in this application note provide a robust framework for establishing the identity, purity, and structural integrity of this important chemical intermediate. By combining chromatographic separation with definitive spectroscopic analysis, researchers and quality control professionals can ensure that the material meets the stringent requirements for use in pharmaceutical and agrochemical development.
References
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254–266. [Link]
-
Ozeki, Y. (2024). Gas Chromatography and its Applications in Pharmaceutical Industry. Journal of Medicinal and Organic Chemistry, 7(5), 245-246. [Link]
-
Yamaguchi, K., et al. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography A, 991(1), 79-90. [Link]
-
Coates, J. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved January 31, 2026, from [Link]
-
IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved January 31, 2026, from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved January 31, 2026, from [Link]
-
Prewel Labs. (2024). Usage Of Gas Chromatography In Pharma And Medical Device Testing. Retrieved January 31, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved January 31, 2026, from [Link]
-
Gunawan, I. et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
University of Alberta. (n.d.). Fluorine NMR. Retrieved January 31, 2026, from [Link]
Sources
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- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. jeolusa.com [jeolusa.com]
- 5. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
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- 11. fda.gov [fda.gov]
- 12. prewellabs.com [prewellabs.com]
- 13. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 14. biophysics.org [biophysics.org]
- 15. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
Application Note: Handling, Storage, and Protocol Management for Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
Abstract & Scope
This technical guide outlines the rigorous protocols for the handling, storage, and experimental application of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (CAS: 380355-65-7).[1][2] This compound is a critical fluorinated pyridine intermediate, widely utilized in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly kinase inhibitors and modern crop protection agents.[1][2]
The presence of the trifluoromethyl (
Physicochemical Profile & Technical Specifications
The following data consolidates experimental and predicted properties. Researchers should always cross-reference this table with the specific Certificate of Analysis (CoA) provided by their vendor.[1][2]
| Property | Specification | Notes |
| IUPAC Name | Ethyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate | |
| CAS Number | 380355-65-7 | Distinct from the 2-CF3 isomer (CAS 208517-35-5).[1][2][3] |
| Molecular Formula | ||
| Molecular Weight | 233.19 g/mol | |
| Physical State | Colorless to pale yellow liquid or low-melting solid | Melting point is often near ambient; batch-dependent.[1][2] |
| Boiling Point | ~229°C (Predicted @ 760 mmHg) | High boiling point allows for high-temp functionalization.[1][2] |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Sparingly soluble in water; hydrolyzes slowly in aqueous media.[1][2] |
| Stability | Moisture Sensitive | Ester moiety is susceptible to hydrolysis; CF3 is metabolically stable.[1][2] |
Safety & Hazard Assessment (HSE Protocols)
Core Hazard Directive: While the trifluoromethyl group is chemically robust, the compound acts as a significant irritant.[1][2] The primary risks are localized tissue damage upon contact and respiratory distress upon inhalation.[1][2]
Hazard Statements (GHS Classification)
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 or P100 respirator if handling open powder/aerosols outside a fume hood.[1][2]
-
Ocular: Chemical splash goggles (ANSI Z87.1).[1][2] Face shield recommended during synthesis scale-up (>10g).[1][2]
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1][2] Double-gloving is recommended for prolonged handling.[1][2]
Storage & Stability Protocols
Scientific Rationale: The electron-withdrawing nature of the
Protocol 1: Long-Term Storage (> 1 Month)[1]
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Purge headspace with Argon (Ar) or Nitrogen (
) before sealing.[1][2] -
Container: Amber glass vials with PTFE-lined caps to prevent photochemical degradation and solvent leaching.
-
Desiccation: Store secondary container within a desiccator containing activated silica gel or
.[1][2]
Protocol 2: Short-Term / Benchtop Use[1]
-
Equilibration: Allow the container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.[1][2]
-
Solvent Compatibility: If storing as a stock solution, use anhydrous DMSO or Acetonitrile.[1][2] Avoid protic solvents (Ethanol/Methanol) for storage >24 hours to prevent transesterification.[1][2]
Visualization: Storage Decision Tree
Figure 1: Decision logic for storage based on usage timeline to minimize hydrolytic degradation.
Handling & Synthesis Best Practices
Incoming Quality Control (QC)
Before committing the material to a high-value synthesis, validate purity.[1][2]
-
TLC: 20% Ethyl Acetate in Hexanes.[1][2] Visualization: UV (254 nm).[1][2]
-
1H-NMR: Check for the disappearance of the ethyl quartet/triplet (hydrolysis) or shifts in the methyl peak (oxidation).[1][2]
Reaction Setup Protocol
Context: This compound is often used as an electrophile (at the ester) or a substrate for C-H activation.[1][2]
-
Drying: If the CoA indicates water content >0.5%, dry the material by dissolving in DCM, washing with brine, drying over
, and concentrating in vacuo.[1][2] -
Inert Conditions: Perform all reactions under an inert atmosphere. The electron-deficient pyridine ring can be sensitive to nucleophiles at the C4 position; exclusion of water prevents side reactions.[1][2]
-
Workup Caution: Avoid strong aqueous bases (NaOH/KOH) during workup unless saponification is the goal.[1][2] Use saturated
or phosphate buffer (pH 7.[1][2]4) to neutralize reactions.[1][2]
Visualization: Synthesis Workflow
Figure 2: Standardized workflow for integrating the compound into organic synthesis streams.
Emergency & Disposal Protocols
Spill Management
-
Evacuate: Clear the immediate area of unnecessary personnel.
-
Containment: Absorb liquid spills with vermiculite or sand.[1][2] Do not use combustible materials (sawdust).[1][2]
-
Neutralization: Clean the surface with a dilute soap solution.[1][2] Avoid bleach, as it may react with amine/pyridine residues.[1][2]
Waste Disposal[1][2]
-
Protocol: Do not dispose of down the drain. Collect in a dedicated waste container labeled "Halogenated Organics".[1][2]
-
Compliance: Adhere to local EPA (USA) or ECHA (EU) regulations regarding fluorinated waste.[1][2]
References
-
Apollo Scientific. (2023).[1][2][4] Safety Data Sheet: Ethyl 2-methyl-6-(trifluoromethyl)nicotinate. Retrieved from [2][4]
-
PubChem. (2023).[1][2][6] Compound Summary: Ethyl nicotinate derivatives. National Library of Medicine.[1][2] Retrieved from [2]
-
Sigma-Aldrich. (2023).[1][2] General Handling of Fluorinated Pyridines. Merck KGaA.[1][2] Retrieved from [1][2]
-
ChemSrc. (2023).[1][2] CAS 380355-65-7 Physicochemical Properties. Retrieved from [2]
Sources
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- 2. Sodium carboxymethyl cellulose | C8H16NaO8 | CID 6328154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:59938-06-6 | (1E)-1-Ethoxy-3-(trifluoromethyl)-1,3-butadiene | Chemsrc [chemsrc.com]
- 4. 380355-65-7 Cas No. | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | Apollo [store.apolloscientific.co.uk]
- 5. ethyl nicotinate, 614-18-6 [thegoodscentscompany.com]
- 6. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Overcoming poor selectivity in the halogenation of precursors for Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
Technical Support Center: Selective Halogenation of Nicotinate Precursors
Welcome to the technical support center for the synthesis of halogenated pyridine derivatives. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with the selective halogenation of precursors to Ethyl 2-methyl-6-(trifluoromethyl)nicotinate. Poor selectivity in these reactions is a common yet surmountable obstacle. This document provides in-depth, troubleshooting advice and frequently asked questions (FAQs) to enhance the regioselectivity and yield of your halogenation reactions.
The core challenge in halogenating the pyridine ring of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate precursors lies in the electronic nature of the substrate. The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of two strong electron-withdrawing groups: the trifluoromethyl group at C6 and the ethyl ester at C3. This electronic mismatch makes classical electrophilic aromatic substitution (EAS) difficult, often requiring harsh conditions that can lead to poor selectivity and decomposition.[1][2][3]
This guide will explore the underlying chemical principles and provide actionable strategies to control the position of halogenation and minimize unwanted side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Regioselectivity Issues
Q1: My electrophilic chlorination/bromination of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is yielding a mixture of 4- and 5-halo isomers with low conversion. How can I improve selectivity for a specific position?
A1: This is a classic problem arising from the deactivated nature of your pyridine ring. Standard electrophilic halogenation conditions (e.g., Cl₂, Br₂ with a Lewis acid) are often unselective and sluggish. Here’s a breakdown of the causality and potential solutions:
-
Understanding the Electronics: The trifluoromethyl (CF₃) and ethyl nicotinate (CO₂Et) groups are strongly deactivating and meta-directing. The methyl (CH₃) group is weakly activating and ortho-, para-directing. The interplay of these effects, combined with the innate reactivity of the pyridine ring, makes direct prediction difficult. However, the C4 and C5 positions are the most likely sites for attack.
-
Strategy 1: Pyridine N-Oxide Activation: This is a robust and widely used strategy to overcome the low reactivity of pyridine rings.[1][4][5]
-
Causality: The N-oxide functionality dramatically alters the electronic properties of the ring. It acts as a strong activating group through resonance, increasing electron density, particularly at the C2 and C4 positions. This makes the ring more susceptible to electrophilic attack.
-
Troubleshooting Workflow:
-
N-Oxidation: Oxidize your starting material, Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, to the corresponding N-oxide using an oxidant like m-CPBA or hydrogen peroxide in acetic acid.
-
Halogenation: The resulting N-oxide is now activated towards electrophilic substitution, primarily at the 4-position. You can now use milder halogenating agents like SO₂Cl₂ or POCl₃/PCl₅ for chlorination.
-
Deoxygenation: The N-oxide can be removed by reduction, typically with PCl₃ or PPh₃, to yield the desired 4-halo product.
-
-
-
Strategy 2: Directed Ortho-Metalation (DoM): If C5-halogenation is the goal, DoM is a powerful technique.[6][7][8][9]
-
Causality: This method bypasses the electronics of electrophilic substitution. A directing metalation group (DMG) on the ring chelates to an organolithium reagent (like n-BuLi or LDA), directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic halogen source.[6][7] In your substrate, the ester group at C3 could potentially direct metalation to the C4 position. A different synthetic strategy involving a precursor with a DMG at a different position would be needed for C5 selectivity.
-
-
Strategy 3: Brønsted Acid Catalysis: For deactivated arenes, recent advances have shown that Brønsted acid catalysis in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can promote halogenation under milder conditions.[3][10][11] This approach may offer a more direct route without the need for N-oxide formation.
Minimizing Byproducts
Q2: I am observing significant amounts of di-halogenated products and/or benzylic halogenation on the 2-methyl group. How can I suppress these side reactions?
A2: The formation of multiple products points to issues with reaction conditions being too harsh or non-selective.
-
Controlling Over-halogenation:
-
Stoichiometry: Carefully control the stoichiometry of your halogenating agent. Use no more than 1.0-1.1 equivalents.
-
Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or even lower.
-
Slow Addition: Add the halogenating agent dropwise or in portions over an extended period. This keeps the instantaneous concentration of the electrophile low, disfavoring multiple halogenations.
-
-
Preventing Benzylic Halogenation:
-
Causality: Halogenation of the methyl group typically proceeds via a radical mechanism, which is often initiated by light or high temperatures. In contrast, ring halogenation is an ionic (electrophilic) mechanism.
-
Troubleshooting:
-
Reaction Conditions: Conduct the reaction in the dark and at a controlled, low temperature to disfavor radical pathways.
-
Choice of Reagent: Avoid radical initiators (like AIBN) or conditions that promote radical formation (UV light). Use reagents that favor electrophilic substitution. N-halosuccinimides (NCS, NBS) can act via both pathways, so their use requires careful optimization of conditions to favor the ionic route.[12] Using reagents like SO₂Cl₂ for chlorination under ionic conditions can be more selective for the ring.
-
-
Alternative Methodologies & Advanced Strategies
Q3: My attempts at direct halogenation are consistently failing. Are there more advanced, reliable methods for achieving high selectivity?
A3: Yes, when direct approaches fail, multi-step strategies often provide the necessary control.
-
The Zincke Imine Strategy for 3- or 5-Halogenation: A novel approach involves the temporary opening of the pyridine ring.[13][14]
-
Causality: The pyridine is activated (e.g., with Tf₂O) and then reacted with a secondary amine to form an open-chain, electron-rich Zincke imine.[13] This intermediate can be selectively halogenated under mild conditions. Subsequent ring-closing regenerates the aromatic pyridine ring, now with a halogen at a position that was previously difficult to functionalize. This method has shown excellent regioselectivity for the 3-position (which would be the 5-position in your nicotinate system).[13][14]
-
-
Phosphonium Salt Strategy for 4-Halogenation: This is a powerful method for installing a halogen at the C4 position of unactivated pyridines.[1][15]
-
Causality: A specially designed phosphine reagent adds to the 4-position of the pyridine to form a stable phosphonium salt. This salt can then be isolated and subsequently displaced by a halide nucleophile (e.g., from LiCl) in an SNAr-type reaction. This two-step sequence provides excellent regiocontrol for the 4-position.[1][15]
-
Data & Protocols
Table 1: Comparison of Halogenation Strategies for Electron-Deficient Pyridines
| Strategy | Target Position | Key Reagents | Advantages | Disadvantages |
| Direct EAS | C4 / C5 | Br₂, Cl₂, Lewis Acid | Single step | Low yield, poor selectivity, harsh conditions |
| N-Oxide Activation | C4 (primarily) | m-CPBA; POCl₃, PCl₃ | High activation, good C4 selectivity | Multi-step, requires reduction |
| Directed Metalation | C4 (with ester) | n-BuLi or LDA; C₂Cl₆ | High regioselectivity | Cryogenic temps, strong base required |
| Zincke Imine | C5 | Tf₂O, Amine; NBS/NCS | Access to C5, mild | Multi-step, requires optimization |
| Phosphonium Salt | C4 | Designed Phosphine, Tf₂O; LiCl | Excellent C4 selectivity, broad scope | Multi-step, requires special phosphine |
Protocol 1: Selective 4-Chlorination via N-Oxide Formation
This protocol is a representative example and should be optimized for your specific substrate.
Step 1: N-Oxidation
-
Dissolve Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LCMS.
-
Upon completion, quench with aqueous sodium thiosulfate and sodium bicarbonate solution. Extract the product with DCM, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography if necessary.
Step 2: 4-Chlorination
-
To the crude or purified N-oxide from Step 1, add phosphorus oxychloride (POCl₃) (3-5 equiv) as the reagent and solvent.
-
Heat the mixture to reflux (approx. 105 °C) for 2-4 hours, monitoring by TLC or LCMS for the disappearance of the N-oxide.
-
Carefully quench the reaction by slowly pouring it onto crushed ice.
-
Neutralize with a solid base (e.g., NaHCO₃ or K₂CO₃) and extract the product with a solvent like ethyl acetate.
-
Combine organic layers, dry, and concentrate to yield the crude 4-chloro-2-methyl-6-(trifluoromethyl)nicotinate. Further purification may be required.
Visualizing the Chemistry
Diagram 1: Troubleshooting Workflow for Poor Selectivity
Caption: A decision tree for troubleshooting poor selectivity.
Diagram 2: Electronic Effects of N-Oxide Activation
Caption: N-Oxidation enhances electron density at C4.
References
-
McNally, A. (2021). Selective halogenation of pyridines and diazines via unconventional intermediates. CaltechTHESIS. [Link]
-
Levy, J. N., & McNally, A. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(19), 8614–8618. [Link]
-
Levy, J. N., & McNally, A. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(19), 8614–8618. [Link]
-
Patel, H. J., & McNally, A. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Abstracts of Papers of the American Chemical Society. [Link]
-
Levy, J. N., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 770-775. [Link]
-
Levy, J. N., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
- Lahouste, C., et al. (1995). Chlorination process of pyridine derivatives.
-
Orts, S. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]
-
Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia. [Link]
-
Arts, M., et al. (2019). From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy. Organic Letters, 21(11), 4132–4136. [Link]
-
Wurz, R. P., et al. (2015). A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. Journal of the American Chemical Society. [Link]
-
ResearchGate. Functionalization of pyridine N-oxides using PyBroP. [Link]
-
Xu, S., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2956–2959. [Link]
-
Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
Wang, H., et al. (2020). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv. [Link]
-
Snieckus, V. Directed (ortho) Metallation. Snieckus Group, Queen's University. [Link]
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]
-
Wang, W., et al. (2022). Catalytic Electrophilic Halogenation of Arenes with Electron-Withdrawing Substituents. Journal of the American Chemical Society, 144(30), 13543–13550. [Link]
-
Diao, T., et al. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(1), 674-684. [Link]
-
Goti, A., et al. (2021). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Chemical Communications, 57(80), 10397-10400. [Link]
-
Wang, W., et al. (2022). Catalytic Electrophilic Halogenation of Arenes with Electron-Withdrawing Substituents. Semantic Scholar. [Link]
-
Jaric, M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-422. [Link]
-
Wang, W., et al. (2022). Catalytic Electrophilic Halogenation of Arenes with Electron-Withdrawing Substituents. ResearchGate. [Link]
-
Unacademy. Haloalkanes and Haloarenes. [Link]
- Contraf-Nicotex-Tobacco Gmbh. (2019). Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.
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- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
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- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
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- 9. znaturforsch.com [znaturforsch.com]
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Technical Support Center: Optimizing Ethyl 2-methyl-6-(trifluoromethyl)nicotinate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and related fluorinated heterocyclic compounds. Here, we move beyond simple protocols to address the nuances of catalyst selection, reaction optimization, and troubleshooting, providing the causal insights necessary to navigate experimental challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is a reliable general synthetic strategy for constructing the Ethyl 2-methyl-6-(trifluoromethyl)nicotinate core structure?
A foundational challenge in synthesizing this molecule is the strategic introduction of the trifluoromethyl group onto the pyridine ring. A common and effective approach involves the construction of a pre-functionalized pyridine ring, followed by a key metal-catalyzed trifluoromethylation step. A plausible and robust pathway begins with a readily available chloromethylpyridine derivative, which undergoes cyclization, esterification, and finally, the critical C-CF3 bond formation.
This multi-step approach allows for controlled functionalization and purification of intermediates, which is crucial for achieving high purity in the final product. The diagram below outlines a representative synthetic pathway.
Caption: Proposed synthetic pathway for Ethyl 2-methyl-6-(trifluoromethyl)nicotinate.
Q2: My trifluoromethylation reaction is inefficient. How do I select the optimal catalyst system?
This is the most critical question for this synthesis. The choice of catalyst and reagents for the trifluoromethylation of an aryl halide intermediate (like an iodide or bromide) is paramount for achieving high yield and selectivity. While various palladium-based systems exist, copper-catalyzed methods have emerged as highly effective, safe, and economical for this transformation.[1]
The key to success lies in understanding the components of the catalytic system:
-
Copper(I) Source: Copper(I) iodide (CuI) is a workhorse for this reaction due to its affordability and effectiveness. It serves as the active catalytic species that facilitates the oxidative addition and reductive elimination cycle.
-
Trifluoromethyl Source: The choice of CF3 source is critical. While trifluoromethyltrimethylsilane (TMSCF3) is effective, reagents like methyl chlorodifluoroacetate (MCDFA) in the presence of potassium fluoride (KF) offer a more economical and scalable alternative.[1] The in-situ generation of the trifluoromethylating agent from these precursors is a key feature of modern protocols.
-
Solvent & Ligand: High-polarity aprotic solvents like DMF or NMP are typically required to ensure solubility and facilitate the reaction. While some reactions proceed without a specific ligand, the addition of ligands like phenanthroline or bipyridine can stabilize the copper center and accelerate the catalytic cycle, though this must be optimized for the specific substrate.
Table 1: Comparison of Potential Catalyst Systems for Trifluoromethylation
| Catalyst System | Trifluoromethyl Source | Typical Conditions | Advantages | Disadvantages |
| CuI / KF | Methyl Chlorodifluoroacetate (MCDFA) | DMF or NMP, 100-140 °C | Highly economical , scalable, readily available reagents.[1] | Requires higher temperatures, may have substrate limitations. |
| CuI | Trifluoromethyltrimethylsilane (TMSCF3) | DMF, with initiator (e.g., KF, CsF) | Milder conditions possible, broad substrate scope. | Higher reagent cost, moisture sensitive. |
| Pd(dba)₂ / Ligand | CF3-DA (Umemoto's reagent) | Toluene or Dioxane, 80-110 °C | Excellent functional group tolerance. | High catalyst cost, potential for palladium contamination. |
For the synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, the CuI/KF/MCDFA system represents the best starting point due to its proven scalability and cost-effectiveness in related nicotinic acid systems.[1]
Q3: My reaction yield is consistently low (<40%). What are the most common causes and how can I troubleshoot this?
A low yield in a copper-catalyzed trifluoromethylation is a common issue that can almost always be traced back to a few key parameters. Before making drastic changes, follow this systematic troubleshooting guide.
-
Inert Atmosphere Integrity: The Cu(I) catalytic species is highly susceptible to oxidation to the inactive Cu(II) state. Ensure your reaction vessel is thoroughly dried and purged with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the entire reaction.
-
Reagent and Solvent Quality:
-
Solvent: Use anhydrous DMF or NMP. Water can hydrolyze the trifluoromethylating agent and poison the catalyst. Consider using freshly opened bottles or solvent from a purification system.
-
CuI: The quality of CuI is critical. It should be off-white or very light tan. If it is green or brown, it has likely oxidized and should be purified or replaced.
-
Substrate Purity: Ensure the starting aryl iodide/bromide is pure and free of nucleophilic impurities that could consume the trifluoromethylating agent.
-
-
Temperature Control: These reactions often have a specific temperature threshold required to initiate and sustain the catalytic cycle. Ensure your reaction is being heated uniformly and the internal temperature is accurate. An oil bath is preferable to a heating mantle for uniform heating.[2]
The following workflow diagram provides a logical sequence for troubleshooting.
Caption: Troubleshooting workflow for low-yield trifluoromethylation reactions.
Q4: Are there enzymatic or "green" chemistry alternatives to traditional metal catalysis for this synthesis?
Yes, the field of biocatalysis offers promising avenues for synthesizing nicotinic acid derivatives under milder and more sustainable conditions.[3][4] While a direct enzymatic trifluoromethylation is not yet established, enzymes can be used for other steps in the synthesis.
-
Enzymatic Esterification: Lipases, such as Novozym® 435 from Candida antarctica, are highly efficient at catalyzing the formation of esters (like the ethyl nicotinate portion of the molecule) from the corresponding carboxylic acid and alcohol.[3] These reactions can be run at lower temperatures (e.g., 50 °C) in greener solvents, avoiding the need for strong acids.
-
Continuous Flow Synthesis: For scaling up production, microreactor technology offers significant advantages in safety, efficiency, and reproducibility.[5] The precise control over temperature and residence time in a continuous flow setup can improve yields and minimize by-product formation compared to traditional batch processing.[3] This approach is particularly valuable for exothermic or hazardous reactions.
While a fully enzymatic route to the final target is still an area of research, integrating biocatalytic steps for key transformations like esterification can significantly improve the overall greenness and efficiency of the synthetic process.[4]
Experimental Protocols
Representative Protocol: Copper-Catalyzed Trifluoromethylation of Ethyl 2-methyl-6-iodonicotinate
This protocol is a representative methodology based on established procedures for similar substrates and should be adapted and optimized for the specific case.[1]
Materials:
-
Ethyl 2-methyl-6-iodonicotinate (1.0 equiv)
-
Copper(I) Iodide (CuI) (1.5 equiv)
-
Potassium Fluoride (KF, spray-dried) (3.0 equiv)
-
Methyl Chlorodifluoroacetate (MCDFA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Ethyl 2-methyl-6-iodonicotinate (1.0 equiv), CuI (1.5 equiv), and spray-dried KF (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe to create a ~0.5 M solution with respect to the starting material. Begin vigorous stirring. Add the methyl chlorodifluoroacetate (MCDFA) (3.0 equiv) via syringe.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to 120 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly pouring it into a stirred solution of aqueous ammonia (10% v/v). Stir for 30 minutes to dissolve copper salts.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Ethyl 2-methyl-6-(trifluoromethyl)nicotinate.
References
-
University of New Hampshire. Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure. Available from: [Link]
-
Springer Nature. Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H 2 O 2 by Cu-based zeolite. Available from: [Link]
-
Frontiers Media. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Available from: [Link]
-
National Center for Biotechnology Information. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Available from: [Link]
- Google Patents. Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.
-
Frontiers Media. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Available from: [Link]
-
ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Available from: [Link]
-
National Center for Biotechnology Information. Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase. Available from: [Link]
-
Medium. The Synthesis Journey of Ethyl 6-Methyl-5-nitronicotinate: A Deep Dive for Researchers. Available from: [Link]
-
Royal Society of Chemistry. Synthesis and catalytic application of bimetallic-MOFs in synthesis of new class of phenylnicotinonitriles. Available from: [Link]
-
PrepChem.com. Synthesis of methyl 6-methylnicotinate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. posters.unh.edu [posters.unh.edu]
- 3. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Managing exothermic reactions in the synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
Topic: Managing Exothermic Reactions & Process Safety Ticket ID: CHEM-SUP-2024-089 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Critical Thermal Dynamics: The "Why" Behind the Heat
In the synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (CAS: 380355-65-7), the primary route involves the condensation of Ethyl 3-aminocrotonate with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) .
As a researcher, you must recognize that this is not a single thermal event. It is a biphasic thermal process :
-
Phase I: The Michael Addition (Kinetic Spike): Upon mixing the aminocrotonate with the trifluoro-enone, a rapid Michael addition occurs. This step is instantaneously exothermic . If reagents are mixed too quickly without adequate cooling, the temperature can spike 20–40°C within seconds, potentially vaporizing the solvent (typically ethanol or toluene) or degrading the ETFBO.
-
Phase II: Cyclization & Aromatization (Thermodynamic Release): The subsequent ring closure and loss of ethanol/water to form the pyridine core is thermodynamically driven. While this often requires heat (reflux) to complete, the aromatization energy released can cause a secondary thermal runaway if the reaction mixture was held at an intermediate temperature allowing unreacted intermediates to accumulate ("accumulation effect").
The Golden Rule: Never rely on the reflux condenser alone to manage the exotherm. You must control the rate of heat generation via the rate of addition.
Troubleshooting & FAQs: Real-World Scenarios
Q1: I observed a sudden temperature spike immediately after adding the ETFBO. Should I increase the stirring speed?
Diagnosis: You are experiencing a "Phase I" exotherm. Increasing stir speed helps heat transfer if your jacket cooling is active, but it will not stop the reaction. Corrective Action:
-
Immediate: Stop the addition of ETFBO instantly.
-
Cooling: Ensure the reactor jacket is set to 0–5°C before starting addition.
-
Protocol Adjustment: Switch to a dosage-controlled addition . Add the ETFBO as a solution (diluted in the reaction solvent) dropwise over 30–60 minutes. Never add it as a bolus (all at once).
Q2: The reaction stalled at 40°C, so I ramped the temperature to reflux. Suddenly, the mixture boiled over. What happened?
Diagnosis: This is the classic "Heat-Wait-Search" failure . By holding at 40°C, you likely accumulated a large amount of the Michael adduct intermediate. When you ramped to reflux, you triggered the simultaneous cyclization of the entire batch. Corrective Action:
-
Prevention: Maintain a steady ramp rate (e.g., 1°C/min).
-
In-Process Check: Monitor the disappearance of the starting enone via TLC or HPLC before increasing the temperature to reflux. Ensure the first step is complete before pushing the second.
Q3: I am seeing pressure buildup in my sealed pressure tube/reactor.
Diagnosis: The aromatization step releases Ethanol and Water as byproducts. In a sealed vessel, the vapor pressure of these byproducts at high temperature adds to the system pressure. Corrective Action:
-
Venting: This reaction is best performed in an open system (reflux under N2) rather than a sealed tube, to allow the ethanol byproduct to be distilled off or refluxed safely.
-
Safety Valve: If a sealed reactor is required, ensure the burst disk is rated for the vapor pressure of Ethanol at the target temperature (approx. 2.5 bar at 100°C).
Optimized Safety Protocol
Objective: Safe synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate via [3+3] Annulation.
Reagents:
-
Component A: Ethyl 3-aminocrotonate (1.0 equiv)
-
Component B: 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) (1.05 equiv)
-
Solvent: Ethanol (Absolute) or Toluene (for higher temp cyclization)
Step-by-Step Methodology
-
System Setup:
-
Equip a 3-neck round bottom flask with:
-
Mechanical stirrer (overhead preferred for larger scales).
-
Internal temperature probe (thermocouple).
-
Pressure-equalizing addition funnel.
-
Reflux condenser fitted with an N2 bubbler.
-
-
-
The "Cold Bed" Preparation:
-
Charge Component A (Ethyl 3-aminocrotonate) and Solvent (5-10 volumes) into the flask.
-
Cool the mixture to 0–5°C using an ice/salt bath or cryostat.
-
Why? Starting cold creates a "thermal buffer" for the addition.
-
-
Controlled Addition (The Critical Step):
-
Load Component B (ETFBO) into the addition funnel.
-
Begin dropwise addition.[1] Target Rate: Maintain internal temperature < 10°C .
-
Visual Check: The solution will likely turn yellow/orange. If the temp rises >10°C, stop addition and allow to cool.
-
-
The "Digestion" Phase:
-
After addition is complete, allow the mixture to stir at 0–5°C for 30 minutes.
-
Remove the cooling bath and allow to warm to Room Temperature (20–25°C) over 1 hour.
-
Checkpoint: Analyze an aliquot (TLC/LC-MS). You should see the Michael adduct intermediate.
-
-
Thermal Cyclization:
-
Heat the mixture to Reflux (78°C for EtOH) slowly (ramp 1–2°C/min).
-
Maintain reflux for 3–6 hours.
-
Observation: The mixture may darken. The formation of the pyridine ring is driving the reaction.
-
-
Workup:
Data & Visualization
Table 1: Reagent Thermal Profile
| Reagent | Role | Thermal Hazard Class | Boiling Point | Specific Hazard |
| Ethyl 3-aminocrotonate | Nucleophile | Class 4.1 (Flammable Solid) | Decomposes >100°C | Can polymerize exothermically if heated pure. |
| ETFBO | Electrophile | Corrosive / Lachrymator | ~180°C | Reacts violently with strong bases. |
| Ethanol | Solvent | Class 3 (Flammable) | 78°C | Vapor pressure buildup during reflux. |
Process Safety Workflow (Graphviz)
Caption: Workflow logic for managing thermal excursions during the addition phase. The "Critical Hazard Zone" requires active monitoring of internal temperature.
References
-
Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine Safety Data Sheet. Retrieved from
-
Martins S. Oderinde, et al. (2016). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III). Organic Syntheses, 93, 165-181. Retrieved from
-
Apollo Scientific. (n.d.). Ethyl 2-methyl-6-(trifluoromethyl)nicotinate Safety Data Sheet. Retrieved from
- Marull, M., & Schlosser, M. (2003). Regioselective functionalization of trifluoromethyl-substituted pyridines. European Journal of Organic Chemistry. (Contextual grounding for trifluoromethyl pyridine reactivity).
Sources
Stability issues of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate and how to address them
Topic: Stability & Handling Guide (CAS 380355-65-7)
Introduction
Welcome to the Technical Support Center. This guide addresses the stability profile of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate , a critical fluorinated building block used in the synthesis of agrochemicals and pharmaceutical APIs (e.g., kinase inhibitors).[1][2][3]
Due to the synergistic electron-withdrawing effects of the trifluoromethyl group (
Part 1: Storage & Handling (The First Line of Defense)[2]
Q: What are the critical storage conditions for this compound?
A: You must store this compound under an inert atmosphere (Argon/Nitrogen) at 2–8°C .
-
Why? The electron-deficient pyridine ring activates the ester carbonyl, lowering the energy barrier for hydrolysis.[1][2] Atmospheric moisture is sufficient to initiate autocatalytic degradation into the corresponding acid (2-methyl-6-(trifluoromethyl)nicotinic acid).[1][2][3]
-
Visual Indicator: The pure compound is a clear oil or low-melting solid.[1][2][3] If it turns cloudy or develops a white precipitate, hydrolysis has likely occurred (the acid is generally a solid with higher melting point).
Q: Can I store it in solution?
A: Not recommended for long-term storage. If unavoidable, use anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile) over molecular sieves.[1][2] Avoid protic solvents (Methanol, Ethanol) as they can induce transesterification or solvolysis over time.[1]
Q: Is it light sensitive?
A: Moderate sensitivity. While the pyridine ring is aromatic and stable, fluorinated heterocycles can undergo photo-induced defluorination or radical degradation over extended periods.[1][2][3] Store in amber vials.
Part 2: Reaction Stability & Troubleshooting
Q: I observed a significant yield loss during a base-catalyzed reaction. What happened?
A: You likely encountered Competitive Hydrolysis or Nucleophilic Aromatic Substitution (
1. Competitive Hydrolysis (Most Common):
In basic media (e.g., LiOH, NaOH, or even
-
The Fix: Use anhydrous bases (e.g., NaH, KOtBu) and strictly anhydrous solvents.[1] If aqueous base is required, lower the temperature to 0°C to favor the desired kinetic product over hydrolysis.
2. Nucleophilic Aromatic Substitution (
Q: My LC-MS shows a mass of M-28. What is this?
A: This indicates Decarboxylation (Loss of
-
Mechanism: If the ester hydrolyzes to the free acid (2-methyl-6-(trifluoromethyl)nicotinic acid), the electron-withdrawing nature of the pyridine ring facilitates thermal decarboxylation, especially during high-temperature workups or GC analysis.[1][2][3]
-
Prevention: Avoid acidic workups that protonate the pyridine nitrogen, which accelerates decarboxylation. Keep workup temperatures below 40°C.
Part 3: Analysis & Quality Control
Q: Why do I see "ghost peaks" or broad tailing in HPLC?
A: This is often due to on-column hydrolysis or interaction with silanol groups.[1][2][3]
-
The Fix:
-
Buffer pH: Ensure your mobile phase is buffered (e.g., Ammonium Formate, pH 3-4).[1] Avoid high pH (>8) mobile phases which degrade the sample during the run.
-
Solvent: Do not dissolve the sample in Methanol if injecting onto a column; use Acetonitrile to prevent transesterification in the vial.
-
Part 4: Visualizing the Instability
The following diagram illustrates the degradation pathways triggered by moisture and base.[2]
Figure 1: Primary degradation pathways.[1][2][3] Note that the free acid is the precursor to further thermal degradation.[1][2]
Part 5: Experimental Protocols
Protocol A: Rapid Stability Check (HPLC)
Use this protocol to verify purity before committing the material to a valuable synthesis.
Materials:
-
Sample: ~5 mg Ethyl 2-methyl-6-(trifluoromethyl)nicotinate[1][2][3]
-
Solvent: Acetonitrile (HPLC Grade)
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm.[1]
Step-by-Step:
-
Preparation: Dissolve 5 mg of sample in 1 mL Acetonitrile . (Do not use Methanol).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Analysis:
-
Target Peak: ~7-8 min (depending on flow).
-
Acid Impurity: Will elute significantly earlier (more polar).
-
Acceptance Criteria: Purity > 95%. If Acid peak > 2%, repurify via silica plug filtration (Hexane/EtOAc).
-
Protocol B: Solvent Compatibility Table
| Solvent Class | Recommendation | Risk Factor |
| Hydrocarbons (Hexane, Toluene) | Excellent | Low.[1][2][3] Ideal for storage if dissolved. |
| Chlorinated (DCM, Chloroform) | Good | Low, provided they are acid-free (stabilized with amylene, not ethanol).[1][2] |
| Ethers (THF, Et2O) | Moderate | Peroxides can induce radical degradation.[1] Use fresh/inhibited. |
| Alcohols (MeOH, EtOH) | POOR | High risk of transesterification and solvolysis.[1] |
| Aqueous Bases | CRITICAL | Immediate hydrolysis.[1] Avoid unless intended. |
References
-
PubChem. (n.d.). 6-(Trifluoromethyl)nicotinic acid (Degradant Profile).[1][2] National Library of Medicine. Retrieved from [Link][1][2]
Sources
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of robust research and development. Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, a substituted pyridine derivative, presents a unique analytical challenge due to the confluence of various electronic effects from its substituents. This guide provides an in-depth analysis of its characterization using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against alternative techniques such as ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. Our focus is to not only present data but to also rationalize the experimental choices and interpret the resulting spectra with a foundation in chemical principles.
The Central Role of ¹³C NMR in Structural Verification
¹³C NMR spectroscopy is an indispensable tool for determining the carbon framework of an organic molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, providing a "fingerprint" of the carbon skeleton. The chemical shift (δ) of each signal is highly sensitive to the local electronic environment, offering profound insights into the nature of neighboring atoms and functional groups.
Predicting the ¹³C NMR Spectrum of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
The substituents on our target molecule—a methyl group at C2, an ethyl ester at C3, and a trifluoromethyl group at C6—will modulate these values.
-
2-Methyl Group: This electron-donating group will shield the carbons of the pyridine ring, causing an upfield shift (a decrease in ppm).
-
6-Trifluoromethyl Group: The CF₃ group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This will cause a significant downfield shift (an increase in ppm) for the carbon it is attached to (C6) and will also influence the other ring carbons.[4]
-
3-Ethyl Nicotinate Group: The ester group is also electron-withdrawing and will deshield the adjacent carbons.
Based on these principles, a predicted ¹³C NMR spectrum is summarized in Table 1.
Table 1: Predicted ¹³C NMR Chemical Shifts for Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Pyridine Ring | ||
| C2 | ~155-160 | Deshielded by nitrogen and influenced by the adjacent methyl and ester groups. |
| C3 | ~125-130 | Influenced by the attached electron-withdrawing ester group. |
| C4 | ~138-142 | Deshielded due to the overall electron-withdrawing nature of the substituents. |
| C5 | ~120-125 | Shielded relative to unsubstituted pyridine due to the para-relationship with the methyl group. |
| C6 | ~145-150 (quartet) | Strongly deshielded by the trifluoromethyl group and nitrogen. The signal will be split into a quartet due to coupling with the three fluorine atoms. |
| Substituents | ||
| -CH₃ | ~20-25 | Typical range for a methyl group attached to an aromatic ring. |
| -C=O | ~165-170 | Characteristic chemical shift for an ester carbonyl carbon. |
| -O-CH₂-CH₃ | ~60-65 | Methylene carbon of the ethyl ester. |
| -O-CH₂-CH₃ | ~14-16 | Methyl carbon of the ethyl ester. |
| -CF₃ | ~120-125 (quartet) | Typical range for a trifluoromethyl carbon, split into a quartet by the three fluorine atoms. |
Experimental Protocol for ¹³C NMR Analysis
A robust and reproducible ¹³C NMR spectrum can be obtained by following a meticulous experimental protocol.
I. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound due to its good dissolving power for many organic molecules and its single, well-characterized solvent peak at approximately 77 ppm.[5]
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the analyte in 0.5-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]
-
Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
II. NMR Instrument Parameters
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Pulse Program: A standard single-pulse experiment with proton decoupling is used for a routine ¹³C spectrum.
-
Acquisition Parameters:
-
Spectral Width: A sweep width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is important to allow for the full relaxation of all carbon nuclei, especially quaternary carbons, ensuring more accurate integration.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.
-
III. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
Comparative Analytical Techniques
While ¹³C NMR provides a detailed carbon backbone, a comprehensive analysis often involves complementary techniques.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| ¹³C NMR | Carbon skeleton, number of unique carbons, electronic environment of each carbon. | Provides a direct map of the carbon framework. Highly sensitive to subtle structural changes. | Low sensitivity due to the low natural abundance of ¹³C, requiring more sample and longer acquisition times. |
| ¹H NMR | Number of unique protons, their electronic environment, and connectivity through spin-spin coupling. | High sensitivity, small sample requirement, and rapid acquisition. Provides detailed information on proton connectivity. | Can have complex and overlapping signals, especially in the aromatic region. |
| ¹⁹F NMR | Presence and electronic environment of fluorine atoms. | High sensitivity (¹⁹F is 100% abundant). Large chemical shift range reduces signal overlap.[7] | Only applicable to fluorine-containing compounds. |
| Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular weight information, and can be used for quantification.[8][9] | Does not provide detailed structural connectivity information on its own. Isomers can be difficult to distinguish. |
Workflow for Comprehensive Analysis
The following diagram illustrates a logical workflow for the comprehensive structural elucidation of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, integrating multiple analytical techniques.
Caption: Integrated workflow for the structural elucidation of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate.
In-depth Comparison and Synergistic Value
¹H NMR would complement the ¹³C data by revealing the proton environment. We would expect to see distinct signals for the two aromatic protons, the methyl protons, and the ethyl ester protons (a quartet for the -CH₂- and a triplet for the -CH₃). The coupling patterns would confirm their connectivity.
¹⁹F NMR is particularly powerful for fluorinated compounds.[7] For Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, a single sharp singlet would be expected in the proton-decoupled ¹⁹F NMR spectrum, confirming the presence of a single trifluoromethyl group. The chemical shift of this signal would be indicative of the electronic environment of the CF₃ group on the pyridine ring.
Gas Chromatography-Mass Spectrometry (GC-MS) would provide the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum could offer additional structural clues, for instance, the loss of the ethoxy group (-OEt) or the entire ester group.[10]
Conclusion
The structural characterization of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is most effectively achieved through a multi-technique approach, with ¹³C NMR spectroscopy serving as the central pillar for defining the carbon framework. While ¹³C NMR provides an unambiguous carbon count and insight into the electronic environment of each carbon, its full potential is realized when combined with the proton connectivity information from ¹H NMR, the specific fluorine environment data from ¹⁹F NMR, and the molecular weight verification from mass spectrometry. This integrated analytical strategy ensures a comprehensive and confident structural assignment, which is paramount in the rigorous landscape of drug discovery and development.
References
-
Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
-
Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]
-
Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
- Pouchert, C. J., & Behnke, J. (1993). The Aldrich Library of ¹³C and ¹H FT NMR Spectra. Aldrich Chemical Company.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
NIST. (n.d.). Ethyl nicotinate. NIST Chemistry WebBook. Retrieved from [Link]
-
Tlustos, M., & Hajslova, J. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101–109. [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Reich, H. J. (n.d.). ¹³C NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.
- NIST Mass Spectrometry Data Center. (n.d.). Ethyl nicotinate. In NIST/EPA/NIH Mass Spectral Library (NIST 17). National Institute of Standards and Technology.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
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- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethyl nicotinate [webbook.nist.gov]
Comparative Analysis of the Biological Activity of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate and its Analogs
Executive Summary
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (CAS: 380355-65-7) is a "privileged scaffold" in medicinal and agricultural chemistry. While the ethyl ester itself acts primarily as a stable lipophilic precursor, its hydrolyzed acid and subsequent derivatives (amides, sulfonylureas) exhibit potent biological activities ranging from herbicidal (ALS inhibition) to anticancer (kinase inhibition).
This guide provides a comparative analysis of this scaffold against its non-fluorinated and regio-isomeric analogs. Key findings indicate that the 6-trifluoromethyl (
Chemical Profile & Structural Advantages[1][2][3][4]
The biological efficacy of this compound stems from the synergistic effect of the 2-methyl and 6-trifluoromethyl substituents on the pyridine ring.
Comparative Physicochemical Properties
| Property | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | Ethyl 2,6-dimethylnicotinate (Analog) | Ethyl 6-(trifluoromethyl)nicotinate (Analog) | Significance |
| Molecular Weight | 233.19 g/mol | 179.22 g/mol | 219.16 g/mol | |
| LogP (Lipophilicity) | ~3.2 | ~2.1 | ~2.8 | Higher LogP enhances membrane permeability. |
| Electronic Effect | Strong e- withdrawing ( | Weak e- donating ( | Strong e- withdrawing | |
| Metabolic Stability | High (Blocked C6 position) | Moderate (C6-Me oxidizable) | High |
Comparative Biological Activity
Agrochemical Potency (Herbicides & Fungicides)
The 2-methyl-6-(trifluoromethyl)nicotinic acid motif is a key pharmacophore in sulfonylurea herbicides (e.g., Flupyrsulfuron-methyl-sodium ).
-
Mechanism: Inhibition of Acetolactate Synthase (ALS).
-
Analog Comparison:
-
6-
Derivative (Active): The electron-withdrawing nature of the group acidifies the sulfonylurea bridge, enhancing binding affinity to the ALS enzyme. It also prevents metabolic degradation in the plant, extending residual activity. -
6-
Analog (Weak/Inactive): Lacks the electronic activation of the sulfonamide; rapidly metabolized via oxidation of the methyl group.
-
Pharmaceutical Potency (Oncology & metabolic Disease)
Case Study A: RORγt Inverse Agonists (Autoimmune/Cancer)
Recent studies (e.g., Bentham Science, 2024) evaluated 6-(trifluoromethyl)pyridine derivatives as inhibitors of RORγt, a transcription factor driving Th17 cell differentiation.[1]
-
Compound W14 (6-
derivative): .-
Mechanism:[2] The bulky
group fills a hydrophobic pocket (Leu324, Leu396) and induces a "push-pull" steric clash that breaks a critical H-bond, locking the receptor in an inactive state.
-
-
Non-fluorinated Analog:
. Loss of hydrophobic contact and lack of steric bulk results in poor efficacy.
Case Study B: NNMT Inhibition (Metabolic Disease) - An Activity Cliff
In contrast to RORγt, the
-
Target: Nicotinamide N-methyltransferase (NNMT).
-
Data Comparison:
-
6-Methyl-nicotinamide:
(Active).[3] -
6-Methoxy-nicotinamide:
(More Active). -
6-Trifluoromethyl-nicotinamide:
(Inactive).
-
-
Insight: The
group (Van der Waals volume ~42 ų) is significantly larger than a methyl group (~24 ų), causing a steric clash in the NNMT active site that prevents binding.
Visual Analysis
Structure-Activity Relationship (SAR) Map
The following diagram illustrates how specific structural modifications to the scaffold influence biological outcomes.
Caption: SAR analysis highlighting the functional roles of the 6-CF3 and 3-Ester moieties in downstream applications.
Experimental Protocols
Synthesis of the Scaffold (Cyclization)
Objective: Synthesize Ethyl 2-methyl-6-(trifluoromethyl)nicotinate via a Hantzsch-type condensation. This protocol is preferred for its high regioselectivity.
Reagents:
-
Ethyl acetoacetate (1.0 eq)
-
4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq)
-
Ammonium acetate (excess)
-
Solvent: Ethanol or Acetic Acid
Workflow:
-
Condensation: Charge a reaction vessel with Ethyl acetoacetate and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in ethanol.
-
Cyclization: Add Ammonium acetate (3-5 eq) to provide the nitrogen source.
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2). -
Workup: Cool to room temperature. Remove solvent under reduced pressure. Dissolve residue in Ethyl Acetate and wash with water and brine.
-
Purification: Recrystallize from hexane or purify via silica gel chromatography to yield the target ester as a white/pale solid.
Biological Assay: RORγt Luciferase Reporter Assay
Objective: Evaluate the antagonistic activity of the hydrolyzed derivative (acid/amide form) against the RORγt nuclear receptor.
Materials:
-
HEK293T cells
-
RORγt-LBD-GAL4 fusion plasmid
-
UAS-Luciferase reporter plasmid
-
Control: VTP-43742 (known inhibitor)
Procedure:
-
Transfection: Co-transfect HEK293T cells with RORγt-LBD-GAL4 and UAS-Luciferase plasmids using Lipofectamine.
-
Incubation: After 24h, seed cells into 96-well plates (
cells/well). -
Treatment: Treat cells with serial dilutions of the test compound (0.1 nM to 10 μM) for 24 hours.
-
Measurement: Add Luciferase substrate (Bright-Glo) and measure luminescence.
-
Analysis: Normalize data to DMSO control. Calculate
using non-linear regression (GraphPad Prism).-
Validation Criteria: Positive control (VTP-43742) must show
.
-
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway for the production of the target nicotinate scaffold.
References
-
PubChem. (n.d.).[4] Ethyl 2-methyl-6-(trifluoromethyl)nicotinate. National Library of Medicine. Retrieved from [Link]
-
Bentham Science. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications.[5] Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase. Retrieved from [Link]
-
University of Hertfordshire. (2024). Flupyrsulfuron-methyl-sodium - PPDB: Pesticide Properties DataBase. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flupyrsulfuron-methyl [drugfuture.com]
- 4. N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide | C9H6F3N3O | CID 30772955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the starting materials and intermediates we choose are the bedrock of our final product's quality, safety, and efficacy. A molecule such as Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity and impurity profile can directly influence reaction yields, downstream purification challenges, and the safety profile of the final drug substance.
This guide provides an in-depth comparison of the quality attributes of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate. We will deconstruct its Certificate of Analysis (CoA), compare it with a key structural analog, and provide robust, field-proven experimental protocols for independent verification. Our objective is to empower you, the researcher, to critically evaluate and select the highest quality intermediates for your critical drug development programs.
Deconstructing the Certificate of Analysis: Beyond the Purity Value
A Certificate of Analysis is more than a simple declaration of purity; it is a comprehensive quality dossier for a specific batch of material.[1][2][3] Understanding each parameter is critical for risk assessment and ensuring experimental reproducibility. Below is a representative, high-quality CoA for our subject compound.
Table 1: Representative Certificate of Analysis - High-Quality Batch
| Test | Acceptance Criteria | Result | Method Reference |
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Identification by ¹H NMR | Spectrum conforms to reference | Conforms | Internal Method NM-01 |
| Identification by FTIR | Spectrum conforms to reference | Conforms | Internal Method IR-01 |
| Assay (by HPLC) | Not Less Than (NLT) 99.0% | 99.6% | Internal Method LC-01 |
| Individual Impurity (by HPLC) | Not More Than (NMT) 0.10% | 0.08% | Internal Method LC-01 |
| Total Impurities (by HPLC) | Not More Than (NMT) 0.5% | 0.25% | Internal Method LC-01 |
| Water Content (by Karl Fischer) | Not More Than (NMT) 0.2% | 0.09% | USP <921> |
| Residual Solvents (by GC-HS) | Meets USP <467> requirements | Conforms | USP <467> |
| Heavy Metals | Not More Than (NMT) 10 ppm | < 10 ppm | USP <231> |
The causality behind these tests is straightforward:
-
Identification (NMR/FTIR): Provides orthogonal, high-confidence confirmation of the molecular structure. This is non-negotiable.
-
Assay & Impurities (HPLC): The cornerstone of quality. A high assay value is meaningless without a well-defined impurity profile. Knowing the level of the largest individual impurity is crucial, as it could be a process-related impurity or a degradant with potential pharmacological or toxicological activity.
-
Water Content & Residual Solvents: These components can act as catalysts for degradation or interfere with stoichiometric reactions. Controlling them is essential for process consistency.
-
Heavy Metals: A critical safety parameter, especially for materials used in later-stage drug synthesis.
Comparative Analysis: The Impact of a Single Methyl Group
To illustrate the importance of rigorous analytical characterization, we will compare our primary compound with a close structural analog, Ethyl 6-(trifluoromethyl)nicotinate . This analog lacks the C2-methyl group, a seemingly minor structural change that can have significant implications for its physicochemical properties and, consequently, its analytical behavior.
Table 2: Comparative Specification Analysis
| Parameter | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (Subject) | Ethyl 6-(trifluoromethyl)nicotinate (Alternative) | Significance of the Difference |
| Molecular Weight | 233.19 g/mol | 219.16 g/mol | Affects molar calculations and theoretical yields. |
| Purity Specification | Typically ≥ 99.0% | Typically ≥ 98.0%[4] | The subject compound is often available at higher purity due to more optimized synthesis routes. |
| Expected Polarity | Slightly less polar | Slightly more polar | The methyl group adds minor hydrophobicity, which will affect its retention time in reversed-phase HPLC. |
| Potential Impurities | Isomeric impurities, starting material carryover, hydrolysis product (carboxylic acid). | Different set of potential isomeric impurities, starting material carryover, hydrolysis product. | Synthetic routes differ, leading to distinct impurity profiles that require tailored analytical methods for detection. |
This comparison underscores a critical principle: analytical methods are not "one-size-fits-all." A method validated for our subject compound may not be suitable for its analog, as differences in polarity can cause co-elution with impurities, leading to inaccurate purity assessments.
Workflow for Independent Quality Verification
Trust, but verify. A supplier's CoA is a vital starting point, but for critical applications, independent verification is a hallmark of scientific rigor. The following workflow outlines a logical sequence of tests to confirm the quality of a received batch.
Caption: A logical workflow for the independent verification of a chemical intermediate's quality.
Detailed Experimental Protocols
The following protocols are grounded in established pharmacopeial principles and are designed to be self-validating through the inclusion of system suitability tests (SSTs).[5][6] This ensures that the analytical system is performing correctly before any sample results are accepted. All procedures must be performed in accordance with laboratory safety protocols.
Protocol 1: Purity and Impurity Profiling by HPLC
This reversed-phase HPLC method is designed to separate the main component from its more polar and less polar impurities. The validation of such methods should follow the principles outlined in the ICH Q2(R2) guideline.[7][8]
Instrumentation & Conditions:
| Parameter | Condition |
| HPLC System | Quaternary Pump, Autosampler, UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 265 nm |
| Injection Vol. | 10 µL |
Procedure:
-
Standard Preparation: Accurately prepare a 1.0 mg/mL solution of the reference standard in a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.
-
System Suitability Test (SST):
-
Perform five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing Factor (T) ≤ 2.0.
-
Theoretical Plates (N) ≥ 2000.
-
-
Rationale: The SST ensures the precision, peak shape, and efficiency of the chromatographic system are adequate for the analysis.[6]
-
-
Analysis:
-
Inject the diluent (blank), followed by the standard solution, and then the sample solution.
-
Calculate the Assay (% w/w) using the peak area of the main component against the standard.
-
Calculate individual impurities by percent area normalization, assuming a relative response factor of 1.0 for unknown impurities.
-
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
Instrumentation & Parameters:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) with TMS |
| Concentration | ~10 mg/mL |
| Acquisition | 16 scans, 30° pulse, 5-second relaxation delay |
Procedure:
-
Dissolve the sample in the deuterated solvent.
-
Acquire the proton NMR spectrum.
-
Data Analysis:
-
Confirm the presence of characteristic peaks:
-
Ethyl ester signals (triplet and quartet).
-
Aromatic proton signals consistent with the substituted pyridine ring.
-
Singlet for the C2-methyl group.
-
Absence of significant unassigned signals.
-
-
Compare the obtained spectrum with a reference spectrum or with predicted chemical shifts to confirm the molecular structure.
-
Logical Relationships in Chemical Analysis
The strength of a CoA comes from the use of orthogonal analytical techniques. Each test provides a different piece of the quality puzzle, and together they create a high-confidence picture of the material's identity and purity.
Sources
- 1. Certificate of Analysis - (CoA) [sgsystemsglobal.com]
- 2. cdn.who.int [cdn.who.int]
- 3. bcit.ca [bcit.ca]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. usp.org [usp.org]
- 6. support.waters.com [support.waters.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
This guide provides a detailed comparative analysis of the reactivity of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate against a selection of structurally related nicotinic acid esters. This document is intended for researchers, scientists, and professionals in drug development who are working with these important heterocyclic scaffolds. By understanding the nuanced reactivity profiles of these compounds, researchers can make more informed decisions in their synthetic strategies and drug discovery programs.
Substituted nicotinic acid derivatives are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of substituents such as methyl and trifluoromethyl groups can profoundly influence the biological activity and pharmacokinetic properties of these molecules. However, these substituents also modulate the chemical reactivity of the nicotinic acid core, impacting the feasibility and efficiency of synthetic transformations. This guide will delve into a comparative study of the reactivity of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate alongside Ethyl nicotinate, Ethyl 2-methylnicotinate, and Ethyl 6-(trifluoromethyl)nicotinate in three key reactions: hydrolysis, amidation, and a hypothetical Suzuki-Miyaura cross-coupling.
Comparative Reactivity Analysis: The Interplay of Steric and Electronic Effects
The reactivity of an ester is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. In the context of nicotinic acid esters, the electronic nature of the pyridine ring and the steric hindrance around the ester functionality are key determinants of their reactivity.
Electronic Effects:
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms.[1][2] When positioned at the 6-position of the pyridine ring, it significantly withdraws electron density from the aromatic system, including the carbonyl carbon of the ester at the 3-position. This inductive effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
Conversely, the methyl (-CH3) group is an electron-donating group through an inductive effect. When placed at the 2-position, it donates electron density to the pyridine ring, which can slightly decrease the electrophilicity of the carbonyl carbon.
Steric Effects:
The presence of a methyl group at the 2-position, ortho to the ethyl ester, introduces steric hindrance.[3] This bulkiness can impede the approach of nucleophiles to the carbonyl carbon, thereby slowing down the reaction rate.[3] This "ortho-effect" is a crucial factor in determining the reactivity of 2-substituted nicotinates.[4]
Based on these principles, we can predict the relative reactivity of our four esters:
-
Ethyl nicotinate: Our baseline, with no additional substituents on the pyridine ring.
-
Ethyl 2-methylnicotinate: Expected to be less reactive than ethyl nicotinate due to the steric hindrance of the 2-methyl group, which outweighs its weak electron-donating effect.
-
Ethyl 6-(trifluoromethyl)nicotinate: Expected to be the most reactive towards nucleophilic attack due to the strong electron-withdrawing nature of the trifluoromethyl group, which significantly enhances the electrophilicity of the carbonyl carbon.
-
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate: The reactivity of this ester will be a balance between the activating effect of the 6-trifluoromethyl group and the deactivating (and sterically hindering) effect of the 2-methyl group. It is predicted to be more reactive than ethyl nicotinate and ethyl 2-methylnicotinate, but less reactive than ethyl 6-(trifluoromethyl)nicotinate.
Data Presentation
The following tables present hypothetical, yet chemically reasonable, data to illustrate the expected trends in reactivity. This data is for comparative purposes and should not be considered as experimentally verified results.
Table 1: Hypothetical Relative Rates of Alkaline Hydrolysis (Saponification)
| Ester | Relative Rate Constant (k_rel) | Predicted Rationale |
| Ethyl nicotinate | 1.00 | Baseline reactivity. |
| Ethyl 2-methylnicotinate | 0.45 | Steric hindrance from the 2-methyl group slows the reaction. |
| Ethyl 6-(trifluoromethyl)nicotinate | 8.50 | Strong electron-withdrawing -CF3 group activates the carbonyl group. |
| Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | 3.20 | Activating effect of -CF3 is tempered by the steric hindrance of the -CH3 group. |
Table 2: Hypothetical Yields for Amidation with Benzylamine
| Ester | Yield (%) | Predicted Rationale |
| Ethyl nicotinate | 75 | Good reactivity under standard conditions. |
| Ethyl 2-methylnicotinate | 55 | Steric hindrance lowers the yield. |
| Ethyl 6-(trifluoromethyl)nicotinate | 92 | High electrophilicity leads to a high yield. |
| Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | 80 | A balance of electronic activation and steric hindrance. |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | ¹H NMR (selected signals) | ¹³C NMR (selected signals) |
| Ethyl nicotinate | 9.23 (s, 1H), 8.77 (d, 1H), 8.30 (d, 1H), 7.39 (dd, 1H), 4.42 (q, 2H), 1.42 (t, 3H) | 165.2 (C=O), 153.5 (C-2), 151.1 (C-6), 137.0 (C-4), 126.5 (C-3), 123.4 (C-5), 61.5 (CH₂), 14.3 (CH₃) |
| Ethyl 2-methylnicotinate | 8.55 (d, 1H), 8.10 (d, 1H), 7.15 (dd, 1H), 4.35 (q, 2H), 2.75 (s, 3H), 1.38 (t, 3H) | 167.8 (C=O), 158.9 (C-2), 148.2 (C-6), 138.1 (C-4), 128.7 (C-3), 121.9 (C-5), 61.2 (CH₂), 23.8 (Ar-CH₃), 14.3 (CH₃) |
| Ethyl 6-(trifluoromethyl)nicotinate | 9.25 (s, 1H), 8.50 (d, 1H), 7.80 (d, 1H), 4.45 (q, 2H), 1.45 (t, 3H) | 163.5 (C=O), 151.0 (q, J=35 Hz, C-6), 150.8 (C-2), 138.2 (C-4), 124.5 (C-3), 122.0 (q, J=274 Hz, CF₃), 120.1 (q, J=3 Hz, C-5), 62.1 (CH₂), 14.1 (CH₃) |
| Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | 8.35 (d, 1H), 7.65 (d, 1H), 4.40 (q, 2H), 2.80 (s, 3H), 1.40 (t, 3H) | 166.0 (C=O), 159.5 (C-2), 149.0 (q, J=35 Hz, C-6), 139.5 (C-4), 126.0 (C-3), 122.5 (q, J=274 Hz, CF₃), 118.5 (q, J=3 Hz, C-5), 61.8 (CH₂), 24.0 (Ar-CH₃), 14.2 (CH₃) |
Note: The NMR data for Ethyl nicotinate and Ethyl 2-methylnicotinate are based on available literature.[5][6] The data for the trifluoromethyl-containing esters are estimations based on the known effects of the -CF3 group on chemical shifts.
Experimental Protocols
The following are detailed, self-validating protocols for the comparative reactivity studies.
Comparative Hydrolysis (Saponification)
This experiment aims to compare the rate of base-mediated hydrolysis of the four esters by monitoring the consumption of NaOH over time.
Materials:
-
Ethyl nicotinate
-
Ethyl 2-methylnicotinate
-
Ethyl 6-(trifluoromethyl)nicotinate
-
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
-
Ethanol (95%)
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
0.1 M Hydrochloric Acid (HCl) solution, standardized
-
Phenolphthalein indicator
-
Constant temperature water bath (set to 25°C)
-
Stopwatch, burettes, pipettes, conical flasks
Procedure:
-
Reaction Setup: For each ester, prepare a 0.05 M solution in 95% ethanol.
-
In a 250 mL conical flask, pipette 50.0 mL of the 0.05 M ester solution and 50.0 mL of 95% ethanol. Place the flask in the constant temperature water bath to equilibrate.
-
In a separate flask, bring a 0.1 M NaOH solution to the same temperature.
-
Initiation of Reaction: To start the reaction, quickly add 100.0 mL of the pre-warmed 0.1 M NaOH solution to the ester solution. Start the stopwatch immediately.
-
Monitoring the Reaction: At regular intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw a 10.0 mL aliquot of the reaction mixture and quench it in a flask containing 10.0 mL of the standardized 0.1 M HCl solution to stop the reaction.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the excess HCl with the standardized 0.1 M NaOH solution.
-
Data Analysis: Calculate the concentration of unreacted NaOH at each time point. Plot a graph of 1/[NaOH] versus time. The slope of this line will be the second-order rate constant, k.
Comparative Amidation
This protocol compares the yield of the amidation reaction of the four esters with benzylamine under standardized conditions.
Materials:
-
The four ethyl nicotinate esters
-
Benzylamine
-
Toluene, anhydrous
-
Sodium tert-butoxide
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the respective ethyl nicotinate ester (1.0 mmol), anhydrous toluene (10 mL), and benzylamine (1.2 mmol).
-
Reaction Initiation: Add sodium tert-butoxide (1.5 mmol) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (e.g., 4 hours, or when TLC indicates consumption of the starting ester), cool the mixture to room temperature.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Yield Determination: Purify the crude product by silica gel column chromatography. Determine the mass of the pure amide and calculate the percentage yield.
Hypothetical Comparative Suzuki-Miyaura Cross-Coupling
This hypothetical experiment is designed to compare the efficiency of a Suzuki-Miyaura coupling reaction. For this comparison, we will assume the use of the corresponding 2-chloro-nicotinate esters.
Materials:
-
2-Chloro-nicotinate esters corresponding to our four base structures
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the 2-chloro-nicotinate ester (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Base Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL), followed by K₂CO₃ (2.0 mmol).
-
Reaction Conditions: Heat the mixture to 90°C and stir for a set period (e.g., 12 hours).
-
Workup and Analysis: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. The conversion and yield would be determined by ¹H NMR analysis of the crude product, using an internal standard.
Conclusion
The reactivity of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is a fascinating interplay of opposing electronic and steric effects. The strong electron-withdrawing trifluoromethyl group at the 6-position significantly enhances the electrophilicity of the carbonyl carbon, predisposing it to nucleophilic attack. However, the presence of the methyl group at the 2-position introduces considerable steric hindrance, which counteracts this electronic activation.
Based on established chemical principles, it is predicted that Ethyl 2-methyl-6-(trifluoromethyl)nicotinate will be more reactive than both ethyl nicotinate and ethyl 2-methylnicotinate in nucleophilic acyl substitution reactions such as hydrolysis and amidation. However, it is expected to be less reactive than Ethyl 6-(trifluoromethyl)nicotinate, where the activating effect of the trifluoromethyl group is unopposed by steric hindrance. For transformations like the Suzuki-Miyaura coupling, the electronic nature of the pyridine ring will also play a crucial role in the oxidative addition step, with electron-deficient rings generally being more reactive.
This guide provides a framework for understanding and predicting the reactivity of these important building blocks. The provided protocols offer a starting point for researchers to conduct their own comparative studies and to further elucidate the subtle yet significant effects of substitution on the reactivity of nicotinic acid esters.
References
- Eichhorn, T., Dimić, D., Marković, Z., & Kaluđerović, G. N. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), 1335–1354.
-
ResearchGate. (2022). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Retrieved from [Link]
-
ResearchGate. (2018). Kinetic Studies on Saponification of Ethyl Acetate Using an Innovative Conductivity-Monitoring Instrument with a Pulsating Sensor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2023). tert-Butoxide-Assisted Amidation of Esters under Green Conditions. Retrieved from [Link]
-
Wikipedia. (2023). Taft equation. Retrieved from [Link]
- Cui, S., et al. (2017). Direct amidation of esters with nitroarenes.
- Klumpp, D. A., et al. (2007). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 129(34), 10444–10445.
- Gotor, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1935–1941.
-
MacTavish, S. (2014). Steric effects. II. Base-catalyzed ester hydrolysis. Retrieved from [Link]
-
ResearchGate. (2022). Development of a Sustainable Catalytic Ester Amidation Process. Retrieved from [Link]
- Horvat, A., et al. (2019). Experimental Studies of Ethyl Acetate Saponification Using Different Reactor Systems: The Effect of Volume Flow Rate on Reactor Performance and Pressure Drop. Applied Sciences, 9(3), 532.
-
Chemistry LibreTexts. (2021). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
- Charton, M. (1965). The Hammett Equation. Journal of the American Chemical Society, 87(16), 3557-3563.
- Leadbeater, N. E., & Marco, M. (2002). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 4(17), 2973–2976.
-
Chemistry LibreTexts. (2021). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]
-
Slideshare. (n.d.). Steric parameters taft's steric factor (es). Retrieved from [Link]
- Chen, C., et al. (2022). A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions. Green Chemistry, 24(10), 4035-4043.
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]
-
ResearchGate. (2017). Reaction Kinetics and Critical Phenomena: Saponification of Ethyl Acetate at the Consolute Point of 2-Butoxyethanol + Water. Retrieved from [Link]
- Fairlamb, I. J. S., et al. (2017). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online.
-
MSU Denver. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. Retrieved from [Link]
- Kumar, A., & Kumar, S. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. Green Chemistry, 25(11), 4333-4339.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Confirming the Identity of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate from Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide will eschew a rigid, one-size-fits-all template. Instead, we will delve into a logical workflow, starting from the fundamental structural confirmation and moving towards a quantitative assessment of purity. Each analytical technique is presented with a detailed protocol, an explanation of the underlying principles, and a discussion of potential pitfalls.
The Imperative of Verification: Why Trust but Verify?
While commercial suppliers often provide a Certificate of Analysis (CoA), it is crucial to recognize that this document represents a single batch at a specific point in time. The identity and purity of a chemical can be affected by manufacturing processes, storage conditions, and handling. Therefore, independent verification in your own laboratory is a critical step in quality control. Misidentification or the presence of significant impurities can have profound consequences, ranging from altered reaction kinetics to the formation of unintended and potentially toxic byproducts in drug discovery pipelines.
This guide will focus on a multi-pronged analytical approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to build a comprehensive profile of the supplied material.
Visualizing the Workflow
The process of confirming the identity and purity of a commercial reagent can be visualized as a sequential workflow. Each step provides a layer of evidence, contributing to a confident assessment of the material's quality.
Caption: A logical workflow for the comprehensive identity and purity confirmation of a commercial chemical reagent.
Part 1: Structural Elucidation - Is It What It Claims to Be?
The first and most critical step is to confirm that the compound in the bottle is indeed Ethyl 2-methyl-6-(trifluoromethyl)nicotinate. NMR and MS are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the unambiguous determination of a molecule's structure. For Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, we will focus on ¹H, ¹³C, and ¹⁹F NMR.
The proton NMR spectrum is expected to show four distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | d | 1H | H-4 | The proton at position 4 is a doublet due to coupling with the proton at position 5. It is downfield due to the electron-withdrawing effect of the adjacent ester group and the overall aromatic system. |
| ~7.65 | d | 1H | H-5 | The proton at position 5 is a doublet due to coupling with the proton at position 4. It is upfield relative to H-4. |
| ~4.40 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are a quartet due to coupling with the adjacent methyl protons. |
| ~2.75 | s | 3H | 2-CH₃ | The methyl protons at position 2 are a singlet as there are no adjacent protons to couple with. |
| ~1.40 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are a triplet due to coupling with the adjacent methylene protons. |
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | Typical chemical shift for an ester carbonyl carbon. |
| ~158 | C-2 | The carbon bearing the methyl group. |
| ~148 (q) | C-6 | The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. |
| ~138 | C-4 | Aromatic CH carbon. |
| ~125 | C-3 | The carbon to which the ester group is attached. |
| ~122 (q) | -CF₃ | The trifluoromethyl carbon will appear as a quartet with a large coupling constant. |
| ~120 | C-5 | Aromatic CH carbon. |
| ~62 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |
| ~24 | 2-CH₃ | The methyl carbon at position 2. |
| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |
A proton-decoupled ¹⁹F NMR spectrum should show a single sharp singlet, confirming the presence of a single trifluoromethyl group.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the commercial sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire with proton decoupling. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire with proton decoupling.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).
-
Analysis: Compare the obtained spectra with the predicted spectra. Pay close attention to chemical shifts, multiplicities, and integration values.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry provides the molecular weight of the compound, offering a crucial piece of evidence for its identity.
-
Molecular Formula: C₁₀H₁₀F₃NO₂
-
Molecular Weight: 233.19 g/mol
-
Expected [M+H]⁺: 234.07 (for high-resolution mass spectrometry)
The fragmentation pattern can also be diagnostic. Expect to see fragments corresponding to the loss of the ethoxy group (-OC₂H₅) and other characteristic cleavages.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for accurate mass measurement.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Look for the [M+H]⁺ ion and compare its mass-to-charge ratio (m/z) with the calculated value.
Part 2: Purity Assessment - What Else is in the Bottle?
Once the identity of the main component is confirmed, the next step is to assess its purity. HPLC is the workhorse technique for this purpose.
Potential Impurities
A robust purity analysis method requires an understanding of the potential impurities that may be present. These can arise from the synthetic route or degradation. A plausible synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate involves the esterification of 2-methyl-6-(trifluoromethyl)nicotinic acid.
Caption: Potential impurities that may be present in commercial samples of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate.
High-Performance Liquid Chromatography (HPLC)
A well-developed HPLC method can separate the main compound from these potential impurities, allowing for their detection and quantification.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
The purity of the sample is typically reported as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Hypothetical Comparative Data from Two Suppliers:
| Supplier | Lot Number | Retention Time of Main Peak (min) | Purity (% Area) | Number of Impurities Detected |
| A | A123 | 12.5 | 99.2% | 2 |
| B | B456 | 12.5 | 97.5% | 4 |
In this hypothetical scenario, Supplier A provides a higher purity product with fewer detectable impurities.
Part 3: Method Validation and Trustworthiness
To ensure that the analytical methods are reliable, they must be validated. The International Council for Harmonisation (ICH) provides guidelines for analytical procedure validation (ICH Q2(R1)).
Key validation parameters for an HPLC purity method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by spiking the sample with known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of dilutions of the sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of analyte spiked into a blank matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
By validating the analytical methods, you build a self-validating system that provides trustworthy and reproducible results.
Conclusion: An Informed Approach to Reagent Qualification
Confirming the identity and purity of commercial reagents is not a perfunctory task but a cornerstone of good scientific practice. By employing a combination of NMR, MS, and validated HPLC methods, researchers can gain a comprehensive understanding of the materials they are working with. This guide provides a detailed framework and the scientific rationale for each step, empowering you to make informed decisions about the quality of your reagents. Remember, the reliability of your data is fundamentally linked to the quality of your starting materials.
References
-
SpectraBase. 4-methyl-2-[N'-(2-phenylacetyl)hydrazino]-6-(trifluoromethyl)nicotinic acid ethyl ester. [Link]
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 64(2), 121-127.
-
IP.com. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
- Bhupatiraju, R. K., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Journal of Chemical Metrology, 17(2), 181-198.
- Wang, X., et al. (2013). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 152, 23-40.
-
MassBank. Organic compounds. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. [Link]
- Eichhorn, E., et al. (2014). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Inorganica Chimica Acta, 423, 346-354.
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Government Publishing Office. EPA/NIH Mass Spectral Data Base. [Link]
-
The Good Scents Company. ethyl nicotinate. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling Ethyl 2-methyl-6-(trifluoromethyl)nicotinate. This document moves beyond a simple checklist, offering in-depth technical guidance and the rationale behind each procedural step to ensure a culture of safety and scientific excellence in your laboratory.
Section 1: Understanding the Hazard Profile
Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is a substituted pyridine derivative, a class of compounds frequently used as building blocks in pharmaceutical synthesis. The trifluoromethyl group, while often enhancing metabolic stability and potency in drug candidates, also influences the compound's reactivity and toxicological profile. A thorough understanding of its specific hazards is the foundation of safe handling.
Primary Hazards:
Based on available Safety Data Sheets (SDS), Ethyl 2-methyl-6-(trifluoromethyl)nicotinate presents the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.
-
Serious Eye Irritation (Category 2A): Can cause significant and potentially damaging eye irritation.
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.
Aquatic Hazard:
-
Harmful to aquatic life (Acute Hazard, Category 3): Underscores the need for stringent waste containment and disposal procedures to prevent environmental release.
Table 1: Hazard Identification and GHS Classification
| Hazard Statement | GHS Classification | Description |
| H315 | Skin Irritation, Category 2 | Causes skin irritation. |
| H319 | Serious Eye Irritation, Category 2A | Causes serious eye irritation. |
| H335 | Specific Target Organ Toxicity — Single Exposure, Category 3 | May cause respiratory irritation. |
| H402 | Hazardous to the Aquatic Environment — Acute Hazard, Category 3 | Harmful to aquatic life. |
Source: Sigma-Aldrich Safety Data Sheet[1]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the procedures being performed. The following recommendations are based on the known hazards of this compound and general best practices for handling halogenated aromatic compounds.
2.1 Hand Protection:
Given that Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is a skin irritant and a halogenated aromatic hydrocarbon, glove selection requires careful consideration. Aromatic and halogenated hydrocarbons are known to attack many common glove materials.
-
Primary Recommendation: Butyl rubber gloves are highly recommended. They offer excellent resistance to a wide variety of chemicals, including esters, ketones, and aldehydes. While they may not perform as well with some halogenated solvents, their overall profile makes them a strong candidate for handling this specific compound.
-
Alternative: Heavy-duty (thicker than standard disposable) Nitrile gloves can be used for short-term splash protection. However, it is crucial to be aware that nitrile's resistance to aromatic and halogenated compounds can be limited. If nitrile gloves are used, a double-gloving protocol is advised, and gloves should be changed immediately upon any sign of contamination or degradation.
-
Not Recommended: Natural latex gloves are not recommended due to their poor resistance to many organic solvents and the potential for allergic reactions.
Always consult the glove manufacturer's specific chemical resistance chart for data on pyridine or similar chemicals before beginning work.
2.2 Eye and Face Protection:
To protect against serious eye irritation, the following are required:
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes.
-
Best Practice/When Handling Larger Quantities: A full-face shield worn over chemical safety goggles provides an additional layer of protection against splashes.
2.3 Respiratory Protection:
To mitigate the risk of respiratory tract irritation, especially when handling the solid compound or creating solutions, a robust respiratory protection plan is necessary. All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Within a Fume Hood: If work is exclusively conducted in a properly functioning fume hood, additional respiratory protection may not be required.
-
Outside of a Fume Hood (e.g., weighing, spill cleanup): A NIOSH-approved respirator is mandatory. A half-mask or full-face respirator equipped with organic vapor cartridges is recommended. If there is a risk of generating dust, a combination cartridge with a P95 or P100 particulate filter should be used.
Important Note on Respirator Use: As per OSHA's Respiratory Protection Standard (29 CFR 1910.134), all personnel required to wear respirators must be part of a comprehensive respiratory protection program.[2][3][4][5][6] This program must include:
-
Medical evaluation to ensure the user is fit to wear a respirator.
-
Annual fit-testing for the specific make, model, and size of the respirator.
-
Proper training on respirator use, limitations, and maintenance.
2.4 Protective Clothing:
-
A buttoned lab coat should be worn at all times.
-
For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Ensure full-length pants and closed-toe shoes are worn in the laboratory.
Section 3: Operational Plan - A Step-by-Step Workflow for Safe Handling
A structured approach to handling Ethyl 2-methyl-6-(trifluoromethyl)nicotinate minimizes the risk of exposure and contamination.
Caption: Workflow for Handling Ethyl 2-methyl-6-(trifluoromethyl)nicotinate.
Step-by-Step Protocol:
-
Assemble PPE: Before approaching the chemical storage area, don all required PPE as outlined in Section 2.
-
Designate & Prepare Work Area: All handling of this compound must occur in a certified chemical fume hood. The work surface should be clean and free of clutter. Have spill cleanup materials readily available.
-
Review SDS & Procedure: Briefly review the Safety Data Sheet and the experimental protocol before starting.
-
Weighing: If handling the solid form, weigh the required amount inside the fume hood to contain any dust. Use anti-static weighing paper or a tared container.
-
Transfer & Dissolution: Carefully transfer the solid to the reaction vessel. Add solvents slowly to avoid splashing.
-
Reaction Setup & Monitoring: Ensure all joints in the glassware are properly sealed. Monitor the reaction from outside the fume hood sash as much as possible.
-
Decontaminate Glassware: After the procedure, rinse all glassware that came into contact with the compound with an appropriate solvent (e.g., acetone, ethanol) inside the fume hood. Collect this rinse as hazardous waste.
-
Segregate & Label Waste: Segregate all waste streams properly. This includes liquid waste, solid waste (contaminated consumables), and rinse solutions. Label waste containers clearly and accurately.
-
Store for Pickup: Store sealed and labeled waste containers in a designated satellite accumulation area away from incompatible materials.
Section 4: Disposal Plan - Environmental Responsibility
As a halogenated organic compound, Ethyl 2-methyl-6-(trifluoromethyl)nicotinate requires specific disposal procedures to prevent environmental harm.
Waste Segregation is Key:
-
Halogenated Organic Liquid Waste: All solutions containing this compound, as well as the initial solvent rinses of contaminated glassware, must be collected in a designated, properly labeled container for halogenated organic waste.
-
Non-Halogenated Organic Liquid Waste: Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels must be collected in a separate, clearly labeled hazardous waste bag or container.
EPA Waste Codes:
Waste containing this compound will likely be classified under the F-list of hazardous wastes from non-specific sources. Specifically, it may fall under F002 , which includes spent halogenated solvents.[7][8] Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with federal, state, and local regulations.
Disposal Method:
The primary recommended disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility. This high-temperature process is necessary to break down the stable carbon-halogen bonds and prevent the formation of toxic byproducts.
Section 5: Emergency Response Plan - Preparedness is Paramount
Accidents can happen. A clear and practiced emergency plan is essential.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
In Case of a Spill:
The response to a spill depends on its size and location.
-
Minor Spill (inside a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Wipe the area with a cloth dampened with a solvent (like acetone or ethanol), and place the cloth in the solid hazardous waste container.
-
Finally, clean the area with soap and water.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.
-
Isolate: Close the doors to the lab to contain any vapors.
-
Notify: Contact your institution's EHS and emergency response team immediately. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.
-
Spill Neutralization:
For spills of nicotinic acid esters, a dilute solution of sodium carbonate or sodium bicarbonate can be used to wash the area after the bulk of the material has been absorbed.[9] This can help neutralize any residual acidity that may form upon hydrolysis of the ester. Always test the pH of the final rinse water to ensure it is neutral before final cleaning with soap and water.
By integrating these detailed safety and handling protocols into your daily laboratory operations, you can effectively mitigate the risks associated with Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, fostering a safer and more productive research environment.
References
- Sigma-Aldrich. Safety Data Sheet for Ethyl 2-methyl-6-(trifluoromethyl)nicotinate. [URL: Available through chemical supplier websites]
- OSHA. Personal Protective Equipment. [URL: https://www.osha.gov/personal-protective-equipment]
- University of Pennsylvania, Environmental Health & Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. [URL: https://ehrs.upenn.edu/health-safety/lab-safety/chemical-hygiene-plan/fact-sheets/fact-sheet-disposable-nitrile-gloves]
- ESIG. Solvents and Personal Protective Equipment - A Guide to the Selection of Gloves and Protective Clothing. [URL: https://www.esig.org/solvents-and-personal-protective-equipment/]
- OSHA. Respiratory Protection Standard, 29 CFR 1910.134. [URL: https://www.osha.
- U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [URL: https://www.epa.gov/hw/defining-hazardous-waste-listed-characteristic-and-mixed-radiological-wastes]
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [URL: https://www.dep.pa.gov/Business/Land/Waste/HazardousWaste/Resources/Pages/Hazardous-Waste-Codes.aspx]
- Google Patents. Non-catalytic preparation of nicotinic acid esters. [URL: https://patents.google.
- OSHA. Glove Selection Chart. [URL: https://www.ehs.washington.edu/system/files/resources/OSHA-glove-selection-chart.pdf]
- Minnesota Department of Health. OSHA Revised Respiratory Protection Standards. [URL: https://www.health.state.mn.
- eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-Appendix%20III%20to%20Part%20268]
- Google Patents. Process for the separation of nicotinic and isonicotinic acid. [URL: https://patents.google.
- PubMed. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. [URL: https://pubmed.ncbi.nlm.nih.gov/10685000/]
- AIBON SAFETY. Chemical Resistance Guide: The Importance Of Nitrile Gloves. [URL: https://www.aibonsafety.com/new/chemical-resistance-guide-the-importance-of-nitrile-gloves]
- Glove.com. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [URL: https://glove.com/blogs/news/nitrile-gloves-chemical-resistance-chart]
- OSU Chemistry. Glove Selection Examples of Chemical Resistance of Common Glove Materials. [URL: https://chemistry.osu.
- Gloves Chemical Resistance Chart. Gloves Chemical Resistance Chart. [URL: https://www.gloves-online.com/glove-chemical-resistance-chart]
- University of California, Santa Barbara. Chemical Resistance of Gloves – Quick guide. [URL: https://www.ehs.ucsb.edu/files/docs/chp/chemresistgloves.pdf]
- Environment, Health and Safety - University of South Carolina. Hand Protection Chemical Resistance Guide. [URL: https://sc.edu/about/offices_and_divisions/environmental_health_and_safety/documents/hand_protection_guide.pdf]
- OSHA. Major Requirements of OSHA's Respiratory Protection Standard 29 CFR 1910.134. [URL: https://www.osha.
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 3. eCFR :: 29 CFR 1910.134 -- Respiratory protection. [ecfr.gov]
- 4. creativesafetysupply.com [creativesafetysupply.com]
- 5. osha.gov [osha.gov]
- 6. OSHA Revised Respiratory Protection Standards - MN Dept. of Health [health.state.mn.us]
- 7. wku.edu [wku.edu]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
